BQ-788 sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H50N5NaO7 |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
sodium 2-[[(2R)-2-[[2-[[(6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22?,25?,26+,27?;/m0./s1 |
Clé InChI |
QCVIFBRTTLMEOV-YREOFZMFSA-M |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of BQ-788 Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BQ-788 sodium salt, a pivotal tool in endothelin research. We will delve into its molecular interactions, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to this compound
BQ-788 is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[1][2][3] Its chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt.[1][2] Due to its high affinity and selectivity for the ETB receptor over the ETA receptor, BQ-788 has become an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in various systems.[1][3]
Mechanism of Action: Selective ETB Receptor Antagonism
The primary mechanism of action of BQ-788 is its competitive antagonism at the ETB receptor.[1][2] Endothelins, a family of potent vasoactive peptides, exert their effects through two main G protein-coupled receptors (GPCRs): the ETA and ETB receptors. While the ETA receptor is primarily associated with vasoconstriction and cell proliferation, the ETB receptor mediates a more diverse range of effects, including both vasodilation and vasoconstriction, as well as clearance of circulating endothelin-1 (B181129) (ET-1).[4]
BQ-788 selectively binds to the ETB receptor, preventing the binding of endogenous endothelins (ET-1, ET-2, and ET-3).[2][3] This blockade inhibits the downstream signaling cascades normally initiated by ETB receptor activation. It is crucial to note that BQ-788 displays significantly lower affinity for the ETA receptor, making it a selective tool for isolating ETB receptor-mediated functions.[1][2][3]
Quantitative Data on BQ-788 Activity
The selectivity and potency of BQ-788 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 for ETB Receptor | 1.2 nM | [125I]ET-1 binding to human Girrardi heart cells | [1][2][3] |
| IC50 for ETA Receptor | 1300 nM | [125I]ET-1 binding to human neuroblastoma SK-N-MC cells | [1][2][3] |
| Selectivity Ratio (ETA/ETB) | ~1083 | - | [1][2][3] |
| pA2 | 8.4 | Inhibition of ETB-selective agonist-induced vasoconstriction in isolated rabbit pulmonary arteries | [1][3] |
Table 1: In Vitro Potency and Selectivity of BQ-788
| Experimental Model | Dose | Effect | Reference |
| Conscious Rats | 3 mg/kg/h, i.v. | Complete inhibition of ET-1-induced depressor response | [1] |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h, i.v. | Increase in blood pressure by ~20 mm Hg | [1] |
Table 2: In Vivo Effects of BQ-788
Signaling Pathways Modulated by BQ-788
The ETB receptor is known to couple to multiple heterotrimeric G proteins, primarily Gq and Gi, leading to the activation of distinct downstream signaling pathways.[4][5][6] By blocking the ETB receptor, BQ-788 effectively inhibits these signaling cascades.
Gq-Mediated Pathway
Upon activation by an agonist, the ETB receptor coupled to Gq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and cell proliferation. BQ-788 blocks this entire cascade by preventing the initial Gq activation.
Gi-Mediated Pathway
The ETB receptor can also couple to Gi proteins.[4][5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various cellular consequences, including modulation of ion channel activity and gene expression. BQ-788, by antagonizing the ETB receptor, prevents this Gi-mediated decrease in cAMP.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BQ-788.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of BQ-788 for the ETB and ETA receptors.
Objective: To quantify the competitive binding of BQ-788 to endothelin receptors.
Materials:
-
Radioligand: [125I]ET-1
-
Receptor Source: Membranes from human Girrardi heart cells (for ETB) and human neuroblastoma SK-N-MC cells (for ETA).
-
Competitor: this compound
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2, 1 mM MgCl2, and 0.2% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 25 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure:
-
Prepare membrane homogenates from the respective cell lines.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of BQ-788 (e.g., 10^-12 to 10^-5 M), and 50 µL of [125I]ET-1 (final concentration ~25 pM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Measurement
This assay measures the ability of BQ-788 to block ET-1-induced increases in intracellular calcium.
Objective: To assess the functional antagonism of BQ-788 on ETB receptor-mediated calcium mobilization.
Materials:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cells expressing ETB receptors.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Agonist: Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c).
-
Antagonist: this compound.
-
HEPES-buffered saline (HBS): Containing CaCl2.
-
Fluorescence plate reader or microscope with imaging system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBS for 45-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of BQ-788 or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the agonist (e.g., 100 nM ET-1) and immediately begin recording fluorescence changes over time. For Fura-2, record emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, excite at 488 nm and record emission at 520 nm.
-
The ratio of fluorescence intensities (340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) is proportional to the intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of BQ-788 on the agonist-induced calcium response.
Cell Proliferation Assay
This assay evaluates the effect of BQ-788 on ET-1-induced cell proliferation.
Objective: To determine the functional consequence of ETB receptor blockade by BQ-788 on cell growth.
Materials:
-
Cell Line: A cell line where ET-1 promotes proliferation via the ETB receptor (e.g., certain melanoma cell lines or endothelial cells).
-
Growth Medium: Appropriate for the chosen cell line.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: this compound.
-
Proliferation Reagent: MTT, XTT, or a reagent for a BrdU incorporation assay.
-
Spectrophotometer (plate reader).
Procedure:
-
Seed cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with various concentrations of BQ-788 in the presence or absence of a fixed concentration of ET-1 (e.g., 10 nM).
-
Incubate for 24-72 hours.
-
Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The absorbance is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of inhibition of ET-1-induced proliferation by BQ-788.
Conclusion
This compound is a highly potent and selective antagonist of the endothelin B receptor. Its mechanism of action involves the competitive blockade of ETB receptors, thereby inhibiting downstream signaling through Gq- and Gi-coupled pathways. This antagonism prevents key cellular responses such as intracellular calcium mobilization and cell proliferation. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of the multifaceted roles of the endothelin system in health and disease.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
BQ-788 Sodium Salt: A Comprehensive Technical Guide to a Selective ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BQ-788 sodium salt, a potent and highly selective antagonist for the endothelin B (ETB) receptor. This document details its mechanism of action, pharmacological properties, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Introduction to this compound
BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt, is a synthetic peptide-like compound widely recognized for its high affinity and selectivity for the ETB receptor over the ETA receptor.[1][2][3] This selectivity makes BQ-788 an invaluable tool for elucidating the physiological and pathophysiological roles of the ETB receptor in various biological systems.[1]
Chemical Structure:
Mechanism of Action and Endothelin Signaling
Endothelins are a family of potent vasoactive peptides that exert their effects through two main G protein-coupled receptors (GPCRs): the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[6][7] These receptors are involved in a multitude of physiological processes, including vasoconstriction, cell proliferation, and hormone production.[8]
The activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[7][9] In contrast, the role of ETB receptors is more complex. ETB receptors on endothelial cells mediate vasodilation through the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells can induce vasoconstriction.[7][10] ETB receptors are also involved in the clearance of circulating endothelin-1 (B181129) (ET-1).[1]
BQ-788 acts as a competitive antagonist at the ETB receptor.[1][11] By binding to the receptor, it prevents the endogenous ligand, primarily ET-1, from activating the downstream signaling cascades. This selective blockade allows for the specific investigation of ETB receptor-mediated pathways.
Below is a diagram illustrating the endothelin signaling pathway and the point of intervention for BQ-788.
Caption: BQ-788 selectively blocks ET-1 binding to the ETB receptor.
Quantitative Pharmacological Data
The selectivity and potency of BQ-788 have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Binding Affinity and Potency of BQ-788
| Parameter | Receptor | Cell Line/Tissue | Value | Reference(s) |
| IC₅₀ | ETB | Human Girardi heart cells | 1.2 nM | [1][2][11][12] |
| ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | [1][2][11] | |
| pA₂ | ETB | Isolated rabbit pulmonary arteries | 8.4 | [1][2][11] |
| K D | ETB | Human left ventricle | 9.8 ± 1.3 nM | [13] |
| ETB | Rat left ventricle | 31.0 ± 5.4 nM | [13] | |
| ETA | Human left ventricle | 1.01 ± 0.20 µM | [13] | |
| ETA | Rat left ventricle | 1.39 ± 0.35 µM | [13] |
IC₅₀: Half maximal inhibitory concentration. pA₂: A measure of antagonist potency. K D: Equilibrium dissociation constant.
Table 2: In Vivo Efficacy of BQ-788
| Species | Model | Dose | Effect | Reference(s) |
| Conscious Rats | ET-1 or Sarafotoxin S6c-induced depressor response | 3 mg/kg/h, i.v. | Complete inhibition of ETB-mediated depressor response | [1][11] |
| Dahl Salt-Sensitive Hypertensive Rats | - | 3 mg/kg/h, i.v. | Increased blood pressure by ~20 mm Hg | [1][11] |
| Pithed Rats | ET-1 dose-response | 3 mg/kg | Eightfold leftward shift in the ET-1 pressor dose-response curve |
Experimental Protocols
The characterization of BQ-788 as a selective ETB receptor antagonist relies on robust experimental methodologies. A key in vitro experiment is the competitive radioligand binding assay to determine the IC₅₀ value.
Competitive Radioligand Binding Assay for IC₅₀ Determination
This protocol outlines the steps to determine the IC₅₀ of BQ-788 for the ETB receptor using membranes from cells expressing the receptor and a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human ETB receptor (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. toolify.ai [toolify.ai]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. graphviz.org [graphviz.org]
- 11. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vitro Characterization of BQ-788 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor. Its ability to specifically block the physiological effects mediated by the ETB receptor has established it as an invaluable tool in pharmacological research. This technical guide provides an in-depth overview of the in vitro characterization of BQ-788, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the endothelin signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the endothelin system.
Quantitative Data Summary
The in vitro pharmacological profile of BQ-788 is defined by its high affinity and selectivity for the ETB receptor over the ETA receptor. The following tables summarize the key quantitative metrics that characterize its activity.
| Parameter | Cell Line/Tissue | Value | Reference |
| IC₅₀ (ETB Receptor) | Human Girardi heart cells | 1.2 nM | [1] |
| IC₅₀ (ETA Receptor) | Human neuroblastoma SK-N-MC cells | 1300 nM | [1] |
| Selectivity Ratio (ETA/ETB) | - | >1000-fold | Calculated from IC₅₀ values |
| pA₂ | Isolated rabbit pulmonary arteries (vs. BQ-3020) | 8.4 | [1] |
Table 1: Receptor Binding Affinity and Selectivity of BQ-788
| Functional Assay | Tissue/Cell Model | Effect of BQ-788 | Key Findings | Reference |
| Vasoconstriction | Isolated rabbit pulmonary arteries | Competitive antagonism of ETB-selective agonist (BQ-3020)-induced vasoconstriction. | Demonstrates functional antagonism at the tissue level. No agonistic activity up to 10 µM. | [1] |
| Bronchoconstriction | Not specified | Inhibition of ET-1-induced bronchoconstriction. | Implicates ETB receptor in bronchoconstriction. | |
| Cell Proliferation | Human cardiac fibroblasts | Inhibition of ET-1-induced cell proliferation. | Suggests a role for ETB receptors in mitogenic signaling. | [2][3][4] |
| Calcium Mobilization | Human Girardi heart cells | Inhibition of endothelin-induced increase in cytosolic free Ca²⁺. | Confirms blockade of a key downstream signaling event. | [5] |
Table 2: Functional Antagonism of BQ-788 in Various In Vitro Assays
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections provide comprehensive protocols for the key experiments used to characterize BQ-788.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC₅₀) of BQ-788 to endothelin receptors.
Objective: To determine the concentration of BQ-788 that inhibits 50% of the specific binding of a radiolabeled endothelin ligand ([¹²⁵I]-ET-1) to ETB and ETA receptors.
Materials:
-
Human Girardi heart cells (for ETB receptors)
-
Human neuroblastoma SK-N-MC cells (for ETA receptors)
-
[¹²⁵I]-Endothelin-1 (¹²⁵I-ET-1)
-
This compound
-
Unlabeled Endothelin-1 (B181129) (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture human Girardi heart cells and SK-N-MC cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (final protein concentration typically 10-50 µ g/well ).
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at a concentration close to its Kd).
-
Varying concentrations of BQ-788 (for competition curve).
-
For total binding, add binding buffer instead of BQ-788.
-
For non-specific binding, add a high concentration of unlabeled ET-1.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of BQ-788 to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an endothelin receptor agonist.
Objective: To assess the antagonistic effect of BQ-788 on agonist-induced calcium mobilization in cells expressing ETB receptors.
Materials:
-
Human Girardi heart cells
-
Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed human Girardi heart cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Wash the cells with HBSS.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells again to remove any extracellular dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of BQ-788 to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the endothelin agonist into each well.
-
Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the BQ-788 concentration.
-
Calculate the IC₅₀ value, which represents the concentration of BQ-788 that causes a 50% inhibition of the agonist-induced calcium response.
-
Signaling Pathway
BQ-788 exerts its effects by blocking the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, endothelin-1 (ET-1), the ETB receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and bronchoconstriction. BQ-788 competitively binds to the ETB receptor, preventing ET-1 from initiating this signaling cascade.
Conclusion
This compound is a well-characterized and indispensable pharmacological tool for the investigation of the endothelin system. Its high potency and selectivity for the ETB receptor, as demonstrated by rigorous in vitro binding and functional assays, allow for the precise dissection of ETB receptor-mediated physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to effectively utilize BQ-788 in their studies and to further unravel the complexities of endothelin signaling in health and disease. The continued application of such well-defined in vitro characterization is paramount for the development of novel therapeutics targeting the endothelin pathway.
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Non-isopeptide-selective endothelin receptors in human Girardi heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of BQ-788 Sodium Salt in Conscious Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of BQ-788 sodium salt, a selective endothelin ETB receptor antagonist, in conscious rats. This document synthesizes key findings from peer-reviewed scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Findings: Hemodynamic Effects of BQ-788
BQ-788 has been demonstrated to be a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Its in vivo administration in conscious rats leads to distinct hemodynamic changes, primarily by blocking the vasodilatory and clearance functions of the ETB receptor.
In conscious rats, BQ-788 effectively inhibits the depressor (blood pressure lowering) response typically induced by endothelin-1 (B181129) (ET-1) or the selective ETB agonist sarafotoxin S6c.[1][3][4] This blockade of ETB receptor-mediated vasodilation results in an unopposed pressor (blood pressure increasing) response.[2][3] Furthermore, administration of BQ-788 has been shown to significantly increase the plasma concentration of ET-1, which is indicative of ETB receptor blockade, as this receptor is involved in the clearance of circulating ET-1.[1][4]
In hypertensive rat models, such as Dahl salt-sensitive hypertensive (DS) rats, BQ-788 administration leads to a further increase in blood pressure.[1][4] For instance, an intravenous infusion of 3 mg/kg/h of BQ-788 in conscious DS rats resulted in an approximate 20 mm Hg increase in blood pressure.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the in vivo effects of BQ-788 in conscious rats.
| Rat Model | BQ-788 Dose | Administration Route | Key Hemodynamic Effect | Magnitude of Effect | Reference |
| Conscious Rats | 1 mg/kg | i.v. | Abolished ET-1 (0.3 nmol/kg, i.v.) induced depressor response | Complete abolition | [2][3] |
| Conscious Rats | 3 mg/kg/h | i.v. | Inhibited ET-1 or S6c (0.5 nmol/kg, i.v.) induced depressor response | Complete inhibition | [1][4] |
| Dahl Salt-Sensitive Hypertensive (DS) Rats | 3 mg/kg/h | i.v. | Increased blood pressure | ~20 mm Hg increase | [1][4] |
| Spontaneously Hypertensive Rats (SHR) | 0.67 mg/kg/h | Intramedullary infusion | Modest increase in Mean Arterial Pressure (MAP) | ~6 mmHg increase | [5] |
| Spontaneously Hypertensive Rats (SHR) | 0.67 mg/kg/h | Intramedullary infusion | Decrease in Renal Blood Flow (RBF) | ~18% decrease | [5] |
| Spontaneously Hypertensive Rats (SHR) | 0.67 mg/kg/h | Intramedullary infusion | Decrease in Medullary Blood Flow (MBF) | ~24% decrease | [5] |
| DOCA-Salt Hypertensive Rats | 0.67 mg/kg/h | Intramedullary infusion | No significant change in Mean Arterial Pressure (MAP) | - | [5] |
| DOCA-Salt Hypertensive Rats | 0.67 mg/kg/h | Intramedullary infusion | Decrease in Renal Blood Flow (RBF) | ~25% decrease | [5] |
| DOCA-Salt Hypertensive Rats | 0.67 mg/kg/h | Intramedullary infusion | Decrease in Medullary Blood Flow (MBF) | ~26% decrease | [5] |
Experimental Protocols
The following section details the methodologies employed in key experiments investigating the in vivo effects of BQ-788 in conscious rats. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Animal Models and Housing
-
Animal Models: Studies have utilized various rat strains, including normotensive Wistar-Kyoto rats, Spontaneously Hypertensive Rats (SHR), Dahl salt-sensitive (DS) hypertensive rats, and DOCA-salt hypertensive rats.[1][4][5]
-
Housing: Rats are typically housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[6]
Surgical Instrumentation for Hemodynamic Monitoring
To measure hemodynamic parameters in conscious, freely moving rats, various surgical instrumentation techniques are employed. These procedures are performed under anesthesia, followed by a recovery period.
-
Radiotelemetry: This is a widely accepted method for the continuous monitoring of blood pressure and heart rate.[6] A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery.[6] The transmitter is placed in the abdominal cavity. This allows for data collection without the stress of restraint.[6]
-
Arterial and Venous Catheterization: For direct blood pressure measurement and intravenous drug administration, catheters are implanted in a major artery (e.g., femoral or carotid artery) and a major vein (e.g., jugular or femoral vein).[5] The catheters are exteriorized at the back of the neck.
-
Doppler Flow Probes: To measure regional blood flow, miniaturized pulsed Doppler flow probes can be placed around specific arteries, such as the superior mesenteric artery, renal artery, or descending abdominal aorta.[6]
Drug Administration
-
Intravenous (i.v.) Infusion: this compound is typically dissolved in a sterile saline solution and administered via a previously implanted venous catheter.[1][4] Infusion rates are controlled using a syringe pump.
-
Intramedullary Infusion: For kidney-specific effects, BQ-788 can be infused directly into the renal medulla via a chronically implanted catheter.[5]
Data Acquisition and Analysis
-
Data Acquisition: Hemodynamic signals (blood pressure, heart rate, blood flow) are continuously recorded using a data acquisition system.[6] For telemetry, a receiver placed under the animal's cage captures the signals.[6] For catheter-based systems, the catheters are connected to pressure transducers and flowmeters.[5][6]
-
Data Analysis: The recorded data is analyzed to calculate parameters such as mean arterial pressure (MAP), heart rate (HR), and regional vascular resistance. Statistical analysis is performed to compare the effects of BQ-788 treatment with a vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway affected by BQ-788 and a typical experimental workflow for studying its in vivo effects in conscious rats.
Caption: Endothelin B (ETB) Receptor Signaling Pathway and BQ-788 Inhibition.
Caption: General Experimental Workflow for In Vivo BQ-788 Studies in Conscious Rats.
References
- 1. Endothelin receptor type B - Wikipedia [en.wikipedia.org]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multiple simultaneous determinations of hemodynamics and flow distribution in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insights.inotiv.com [insights.inotiv.com]
Pharmacological Profile of BQ-788: An In-depth Technical Guide to a Selective ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Its ability to selectively block the ETB receptor subtype over the ETA receptor has established it as an invaluable pharmacological tool for elucidating the distinct physiological and pathophysiological roles of the endothelin system. This technical guide provides a comprehensive overview of the pharmacological profile of BQ-788, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The pharmacological characteristics of BQ-788 have been quantified through a series of in vitro and in vivo experiments. The data presented below summarizes its binding affinity, potency, and selectivity.
Table 1: In Vitro Receptor Binding Affinity and Potency of BQ-788
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | ETB | Human Girardi heart cells | 1.2 nM | [1][2] |
| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | [1][2] |
| Selectivity Ratio (ETA/ETB) | - | - | ~1083 | [1][2] |
| pA2 | ETB | Isolated rabbit pulmonary arteries | 8.4 | [1][3] |
IC50: The concentration of an antagonist that inhibits the binding of a radioligand by 50%. A lower IC50 value indicates a higher binding affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Signaling Pathways
The endothelin B receptor is a G protein-coupled receptor (GPCR) that, upon activation by endothelin peptides, can couple to various G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.[4][5][6] The canonical pathway for ETB receptor signaling involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC).
Caption: ETB Receptor Gq Signaling Pathway and site of BQ-788 antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a pharmacological agent. The following sections outline the key experimental protocols used to determine the pharmacological profile of BQ-788.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of BQ-788 for the ETB and ETA receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Human Girardi heart cells (for ETB receptors) or human neuroblastoma SK-N-MC cells (for ETA receptors) are cultured and harvested.[1][2]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.[7]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Protein concentration is determined using a standard method like the BCA assay.[7]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7]
-
To each well, add the membrane preparation (e.g., 3-20 µg of protein).[7]
-
Add increasing concentrations of BQ-788.
-
Add a fixed concentration of the radioligand, ¹²⁵I-labeled endothelin-1 (¹²⁵I-ET-1).[1][2]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
The plate is incubated, for example, at 30°C for 60 minutes with gentle agitation.[7]
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[7]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
The radioactivity retained on the filters, representing the bound ¹²⁵I-ET-1, is measured using a gamma counter.[7]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of BQ-788.
-
Calcium Mobilization Assay
This functional assay measures the ability of BQ-788 to antagonize the ETB receptor-mediated increase in intracellular calcium concentration.
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of endothelin ETB receptor–Gi complex in a conformation stabilized by unique NPxxL motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. giffordbioscience.com [giffordbioscience.com]
The Role of Endothelin B Receptors in Pulmonary Arterial Hypertension: A Technical Guide to Investigation with BQ-788
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the endothelin B (ETB) receptor in the pathophysiology of Pulmonary Arterial Hypertension (PAH). It details the use of the selective ETB receptor antagonist, BQ-788, as a critical research tool to elucidate the complex signaling mechanisms and physiological effects of the endothelin system in this debilitating disease. This document offers a comprehensive resource, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows to support further research and drug development in the field of PAH.
Introduction to Endothelin Receptors and Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension is a progressive and life-threatening condition characterized by elevated pulmonary artery pressure and vascular resistance, which leads to right ventricular failure and premature death.[1] A key player in the pathogenesis of PAH is the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1).[2] ET-1 exerts its effects through two G-protein coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[3]
The roles of these receptors are complex and sometimes opposing. ETA receptors, located on pulmonary artery smooth muscle cells, primarily mediate vasoconstriction and cellular proliferation.[3] ETB receptors are found on both vascular smooth muscle cells, where they also contribute to vasoconstriction, and on endothelial cells, where their activation can lead to the release of vasodilators such as nitric oxide and prostacyclin.[2][3] Furthermore, endothelial ETB receptors are involved in the clearance of circulating ET-1.[3] The dysregulation of the endothelin system, with an overproduction of ET-1, is a hallmark of PAH.[4]
BQ-788: A Selective ETB Receptor Antagonist
BQ-788 is a potent and highly selective peptide antagonist of the ETB receptor.[5] Its selectivity makes it an invaluable tool for differentiating the specific contributions of the ETB receptor from the ETA receptor in both physiological and pathophysiological processes, including PAH.
Pharmacological Profile of BQ-788
The selectivity of BQ-788 for the ETB receptor over the ETA receptor is a critical feature for its use in research. This high selectivity allows for the targeted investigation of ETB receptor function.
| Parameter | Value | Cell Line/Tissue | Reference |
| IC50 (ETB Receptor) | 1.2 nM | Human Girardi heart cells | [5] |
| IC50 (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | [5] |
| Selectivity Ratio (ETA/ETB) | >1000-fold | ||
| pA2 Value | 8.4 | Isolated rabbit pulmonary arteries (against BQ-3020, an ETB agonist) | [5] |
Investigating the Role of ETB Receptors in PAH with BQ-788
Animal models are essential for studying the pathophysiology of PAH and for evaluating potential therapeutic agents. The monocrotaline-induced PAH model in rats is a widely used and well-characterized model that mimics many features of the human disease, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.[5][6]
Experimental Protocol: Monocrotaline-Induced PAH in Rats and BQ-788 Intervention
This section outlines a typical experimental protocol for inducing PAH in rats using monocrotaline (B1676716) (MCT) and subsequently treating with BQ-788 to investigate the role of ETB receptors.
Objective: To determine the effect of ETB receptor blockade with BQ-788 on the development of pulmonary hypertension and right ventricular hypertrophy in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
BQ-788
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Catheters for hemodynamic measurements
-
Equipment for tissue collection and analysis (e.g., histology, molecular biology)
Procedure:
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to the rats.[6] Control animals receive a saline injection.
-
Treatment Groups: Rats are randomly assigned to different treatment groups:
-
Control (saline injection)
-
MCT + Vehicle
-
MCT + BQ-788 (e.g., 1 mg/kg/day via continuous intravenous infusion)
-
-
Treatment Administration: Treatment with BQ-788 or vehicle is typically initiated either at the time of MCT injection (prophylactic) or after a set period (e.g., 14 days) when PAH is established (therapeutic).
-
Hemodynamic Assessment: After a predetermined period (e.g., 28 days), rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy (RVH): Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight (Fulton's index) is calculated as an index of RVH.
-
Histological and Molecular Analysis: Lung and heart tissues are collected for further analysis, such as histological staining to assess vascular remodeling and gene/protein expression analysis of key markers.
Expected Quantitative Data and Presentation
The following tables present hypothetical but representative data that could be obtained from a study following the protocol described above.
Table 1: Hemodynamic Parameters in Monocrotaline-Induced PAH Rats Treated with BQ-788
| Group | N | Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Right Ventricular Systolic Pressure (RVSP, mmHg) |
| Control | 10 | 15 ± 2 | 25 ± 3 |
| MCT + Vehicle | 10 | 45 ± 5 | 60 ± 6 |
| MCT + BQ-788 | 10 | 50 ± 6 | 65 ± 7 |
Table 2: Right Ventricular Hypertrophy in Monocrotaline-Induced PAH Rats Treated with BQ-788
| Group | N | Right Ventricle Weight (mg) | Left Ventricle + Septum Weight (mg) | Fulton's Index (RV / (LV+S)) |
| Control | 10 | 200 ± 20 | 700 ± 50 | 0.29 ± 0.03 |
| MCT + Vehicle | 10 | 450 ± 40 | 750 ± 60 | 0.60 ± 0.05 |
| MCT + BQ-788 | 10 | 480 ± 45 | 760 ± 65 | 0.63 ± 0.06 |
Visualizing Key Pathways and Workflows
Endothelin Signaling Pathway in Pulmonary Arterial Hypertension
The following diagram illustrates the signaling pathways of ET-1 through ETA and ETB receptors in the context of PAH.
Experimental Workflow for Investigating BQ-788 in a PAH Model
This diagram outlines the key steps in a typical preclinical study evaluating the effects of BQ-788 in the monocrotaline rat model of PAH.
Logical Relationship of ETB Receptor Blockade in PAH
This diagram illustrates the hypothesized consequences of selective ETB receptor blockade with BQ-788 in the context of PAH.
Conclusion
BQ-788 is an indispensable pharmacological tool for dissecting the multifaceted role of the ETB receptor in pulmonary arterial hypertension. The experimental framework provided in this guide, coupled with the quantitative data and visual aids, offers a robust foundation for researchers and drug development professionals. Understanding the specific contributions of the ETB receptor through the use of selective antagonists like BQ-788 is crucial for the development of more targeted and effective therapies for this devastating disease. The complex interplay between ETA and ETB receptor signaling in PAH underscores the need for continued investigation to refine therapeutic strategies and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. globalcardiologyscienceandpractice.com [globalcardiologyscienceandpractice.com]
- 3. alatoldsite.s3.amazonaws.com [alatoldsite.s3.amazonaws.com]
- 4. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788: A Comprehensive Technical Guide to a Selective Endothelin ETB Receptor Antagonist
Foreword: This document provides an in-depth technical overview of BQ-788, a potent and highly selective antagonist of the endothelin B (ETB) receptor. It is intended for researchers, scientists, and professionals in the field of drug discovery and development who are utilizing or considering BQ-788 as a critical research tool. This guide covers the discovery, mechanism of action, key experimental data, and detailed protocols for its characterization.
Introduction to BQ-788
BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a synthetic peptide-like molecule that has become an indispensable tool for investigating the physiological and pathophysiological roles of the endothelin system.[1][2] Its high selectivity for the ETB receptor over the ETA receptor allows for the precise dissection of the distinct functions of these two receptor subtypes.
The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vascular tone regulation, cell proliferation, and hormone production. BQ-788's ability to selectively block ETB receptor-mediated signaling has been instrumental in elucidating the complex and sometimes opposing roles of the ETA and ETB receptors in various biological processes.
Mechanism of Action
BQ-788 functions as a competitive antagonist at the ETB receptor.[1][2][3][4] This means it binds to the receptor at the same site as the endogenous endothelin peptides but does not activate it. By occupying the binding site, BQ-788 prevents the binding of endothelin agonists, thereby inhibiting the downstream signaling pathways initiated by ETB receptor activation. The activation of ETB receptors can lead to various cellular responses, including vasodilation via nitric oxide release from endothelial cells or vasoconstriction in certain vascular beds, as well as cell proliferation and clearance of circulating ET-1.[5] BQ-788 is a powerful tool to study these specific ETB-mediated effects.
Quantitative Data
The selectivity and potency of BQ-788 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of BQ-788.
Table 1: In Vitro Binding Affinity of BQ-788
| Receptor Subtype | Cell Line | Radioligand | IC50 (nM) | Reference |
| ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 | 1.2 | [1][2] |
| ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 | 1300 | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of BQ-788 required to inhibit 50% of the radioligand binding.
Table 2: In Vitro Functional Antagonism of BQ-788
| Assay | Tissue Preparation | Agonist | pA2 | Reference |
| Vasoconstriction | Isolated rabbit pulmonary artery | BQ-3020 (ETB selective) | 8.4 | [2][3][4] |
pA2: A measure of the potency of a competitive antagonist. A higher pA2 value indicates higher potency.
Table 3: In Vivo Effects of BQ-788 in Rats
| Parameter | Animal Model | Dosage | Effect | Reference |
| Depressor Response to ET-1 | Conscious rats | 3 mg/kg/h, i.v. | Complete inhibition | [1] |
| Plasma ET-1 Concentration | Conscious rats | 3 mg/kg/h, i.v. | Marked increase | [1] |
| Blood Pressure | Dahl salt-sensitive hypertensive rats | 3 mg/kg/h, i.v. | Increase of ~20 mm Hg | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize BQ-788.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of BQ-788 for endothelin receptors.
Materials:
-
Cell lines expressing either ETA (e.g., human neuroblastoma SK-N-MC) or ETB (e.g., human Girardi heart) receptors.
-
[¹²⁵I]-ET-1 (radioligand).
-
Unlabeled BQ-788.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin).
-
Wash buffer (e.g., ice-cold phosphate-buffered saline).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
In a reaction tube, add a fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM).
-
Add varying concentrations of unlabeled BQ-788 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
In Vitro Vasoconstriction Assay
This protocol assesses the functional antagonist activity of BQ-788 on isolated blood vessels.
Materials:
-
Rabbit pulmonary arteries.
-
Krebs-Henseleit solution (physiological salt solution).
-
BQ-3020 (a selective ETB receptor agonist).
-
BQ-788.
-
Organ bath system with force transducers.
Procedure:
-
Isolate rabbit pulmonary arteries and cut them into rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with varying concentrations of BQ-788 for a defined period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve for the ETB agonist BQ-3020 in the absence and presence of BQ-788.
-
Record the contractile responses using force transducers.
-
The pA2 value is calculated from the Schild plot analysis of the rightward shift of the agonist concentration-response curves caused by BQ-788.
In Vivo Blood Pressure Measurement in Rats
This protocol evaluates the effect of BQ-788 on systemic blood pressure in a conscious rat model.
Materials:
-
Conscious, unrestrained rats (e.g., Sprague-Dawley or Dahl salt-sensitive).
-
Implantable telemetry device or an indwelling arterial catheter for blood pressure monitoring.
-
BQ-788 solution for intravenous infusion.
-
ET-1 solution for intravenous injection.
Procedure:
-
Surgically implant a telemetry device or an arterial catheter into the rat for continuous blood pressure monitoring and allow for recovery.
-
Acclimate the conscious, freely moving rat to the experimental setup.
-
Record baseline blood pressure and heart rate.
-
Administer a bolus intravenous injection of ET-1 and record the biphasic blood pressure response (initial depressor phase followed by a pressor phase).
-
Infuse BQ-788 intravenously at a constant rate (e.g., 3 mg/kg/h).
-
After a period of BQ-788 infusion, repeat the intravenous injection of ET-1.
-
Monitor and record the changes in blood pressure and heart rate throughout the experiment.
-
Analyze the data to determine the effect of BQ-788 on the ET-1-induced depressor and pressor responses.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication and understanding.
Endothelin Receptor Signaling Pathway
Endothelin receptors are G-protein coupled receptors (GPCRs). The ETB receptor, when activated by endothelin, can couple to different G-proteins to initiate various downstream signaling cascades.
Caption: Simplified signaling pathway of the ETB receptor and the inhibitory action of BQ-788.
Experimental Workflow for BQ-788 Characterization
The following diagram illustrates a typical workflow for the pharmacological characterization of a selective ETB receptor antagonist like BQ-788.
Caption: A typical experimental workflow for the characterization of BQ-788 as a research tool.
Conclusion
BQ-788 has proven to be a robust and reliable research tool for the specific investigation of ETB receptor function. Its high selectivity, coupled with its well-characterized pharmacological profile, allows researchers to confidently attribute observed effects to the blockade of the ETB receptor. The data and protocols presented in this guide are intended to facilitate the effective use of BQ-788 in advancing our understanding of the endothelin system in health and disease.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
Unveiling the Anti-Tumor Potential of BQ-788: A Technical Guide to its Mechanism in Tumor Growth Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the investigational compound BQ-788 and its role in the inhibition of tumor growth, with a particular focus on melanoma. Synthesizing preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of BQ-788's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Selective Endothelin B Receptor Antagonism
BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETBR), a G protein-coupled receptor that is often overexpressed in various cancers, most notably melanoma. The binding of endothelin-1 (B181129) (ET-1) to ETBR triggers a signaling cascade that promotes tumor cell proliferation, survival, and invasion. By selectively blocking this interaction, BQ-788 effectively inhibits these pro-tumorigenic signals, leading to a reduction in tumor growth and, in some cases, the induction of cancer cell death (apoptosis).
Quantitative Data on Tumor Growth Inhibition
The efficacy of BQ-788 in curbing tumor progression has been demonstrated in both in vitro and in vivo studies. Below is a summary of the key quantitative findings.
In Vitro Efficacy: Inhibition of Melanoma Cell Viability
While specific IC50 values for a wide range of melanoma cell lines are not consistently reported in the literature, studies have shown that BQ-788 effectively reduces the viability of various human melanoma cell lines. The effect is particularly pronounced in cells derived from metastatic melanomas, which often exhibit higher levels of ETBR expression.
| Cell Line Type | Example Cell Line | Treatment Duration | Effect on Cell Viability | Citation |
| Primary Melanoma | 7 days | Modest reduction | [1] | |
| Metastatic Melanoma | Cut-met | 7 days | Significant reduction | [1] |
| Metastatic Melanoma | LN-met | 7 days | Strong reduction | [1] |
Table 1: Effect of BQ-788 on the viability of human melanoma cell lines.
In Vivo Efficacy: A375 Human Melanoma Xenograft Model
In a preclinical model using nude mice bearing A375 human melanoma xenografts, systemic administration of BQ-788 resulted in a significant inhibition of tumor growth.
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (mg) | Growth Rate Reduction vs. Control | Citation |
| Control | ~25 | ~400 | ~450 | - | |
| BQ-788 | ~25 | ~80 | ~90 | Approximately 6-fold |
Table 2: In vivo tumor growth inhibition by BQ-788 in an A375 melanoma xenograft model.
Furthermore, in some instances, BQ-788 treatment led to a complete arrest of tumor growth.
Key Signaling Pathways Modulated by BQ-788
BQ-788 exerts its anti-tumor effects by modulating critical signaling pathways that govern cell survival and proliferation.
The Endothelin B Receptor (ETBR) Signaling Pathway
Activation of ETBR by its ligand, ET-1, initiates a downstream signaling cascade that promotes cancer progression. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt and the mammalian target of rapamycin (B549165) (mTOR). This signaling axis ultimately leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes angiogenesis and cell survival. BQ-788, by blocking the initial ET-1/ETBR interaction, effectively shuts down this pro-tumorigenic pathway.
ETBR Signaling Pathway and BQ-788 Inhibition.
Crosstalk with the MAPK Pathway
A critical aspect of ETBR signaling is its interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, a central regulator of cell growth and proliferation that is frequently dysregulated in melanoma (e.g., through BRAF mutations). Studies have shown that ETBR signaling can confer resistance to MAPK pathway inhibitors. This suggests that a combination therapy approach, targeting both ETBR with BQ-788 and components of the MAPK pathway, could be a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.
References
Methodological & Application
BQ-788 Sodium Salt: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[1][2] It exhibits a significantly higher affinity for the ETB receptor over the ETA receptor, making it an invaluable tool for investigating the physiological and pathological roles of the ETB receptor signaling pathway.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays.
Chemical Properties and Mechanism of Action
BQ-788 is a synthetic peptide derivative that specifically blocks the binding of endothelin-1 (B181129) (ET-1) and other endothelin peptides to the ETB receptor.[1] This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation, which are known to play roles in various cellular processes including proliferation, apoptosis, and calcium homeostasis.
Chemical Information:
| Property | Value |
| IUPAC Name | N-((2R)-2-(((2R)-2-((cis-2,6-dimethylpiperidine)-1-carboxamido)-4-methylpentanoyl)amino)-3-(1-(methoxycarbonyl)-1H-indol-3-yl)propanoyl)-D-norleucine, sodium salt |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ |
| Molecular Weight | 663.78 g/mol |
| CAS Number | 156161-89-6 |
| Solubility | Soluble in DMSO (to 5 mM) and water.[3] |
| Storage | Store at -20°C.[3] Prepare and use solutions on the same day if possible. Stored solutions at -20°C should be used within one month. |
Data Presentation: Quantitative Analysis of BQ-788 Selectivity
The following table summarizes the inhibitory potency of BQ-788 against endothelin receptors in different cell lines, highlighting its selectivity for the ETB receptor.
| Cell Line | Receptor Type | Assay Type | IC₅₀ (nM) | Reference |
| Human Girardi heart (hGH) cells | ETB | ¹²⁵I-ET-1 Binding | 1.2 | [1] |
| Human neuroblastoma SK-N-MC cells | ETA | ¹²⁵I-ET-1 Binding | 1300 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the ETB receptor and the point of inhibition by BQ-788.
Caption: BQ-788 blocks ET-1 binding to the ETB receptor, inhibiting downstream signaling.
Experimental Workflow: Cell-Based Assays
This diagram outlines the general workflow for conducting cell-based assays to evaluate the antagonistic effect of BQ-788.
Caption: A stepwise representation of a typical BQ-788 in vitro experiment.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound.
Recommended Cell Lines
A variety of cell lines endogenously or recombinantly express the ETB receptor and are suitable for studying the effects of BQ-788. The choice of cell line should be guided by the specific research question.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express ETB receptors and are a relevant model for studying vascular biology.[4]
-
CHO-K1 (Chinese Hamster Ovary) cells: Often used for stable or transient transfection to overexpress human ETB receptors, providing a robust system for screening.
-
HEK293 (Human Embryonic Kidney 293) cells: Similar to CHO-K1 cells, they are easily transfected and suitable for receptor-specific assays.[5]
-
U2OS (Human Osteosarcoma) cells: Can be engineered to stably express ETB receptors for high-throughput screening.
-
Various Cancer Cell Lines: Certain cancer cells, such as some breast cancer and melanoma cell lines, express ETB receptors, making them suitable for studying the role of this receptor in cancer biology.
Protocol 1: Inhibition of ET-1-Induced Cell Proliferation
This protocol is designed to assess the ability of BQ-788 to inhibit cell proliferation induced by ET-1.
Materials:
-
ETB receptor-expressing cells (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
Cell proliferation reagent (e.g., MTT, WST-1, or resazurin-based reagents)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, gently aspirate the complete medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 12-24 hours.
-
-
BQ-788 Pre-incubation:
-
Prepare a stock solution of BQ-788 in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of BQ-788 in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. A common effective concentration is 1 µM.[4]
-
Add 10 µL of the BQ-788 dilutions to the respective wells. For the control and ET-1 only wells, add 10 µL of serum-free medium.
-
Incubate for 1-2 hours at 37°C.
-
-
ET-1 Stimulation:
-
Prepare a stock solution of ET-1.
-
Dilute ET-1 in serum-free medium to a concentration that induces submaximal proliferation (typically 1-100 nM).
-
Add 10 µL of the ET-1 solution to all wells except the negative control wells.
-
Incubate for 24-48 hours at 37°C.
-
-
Cell Proliferation Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (media only).
-
Normalize the data to the control (untreated) cells.
-
Plot the cell proliferation against the concentration of BQ-788 to determine the IC₅₀ value.
-
Protocol 2: Inhibition of ET-1-Induced Calcium Mobilization
This protocol measures the ability of BQ-788 to block the rapid increase in intracellular calcium induced by ET-1.
Materials:
-
ETB receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing ETB receptor)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (if using AM ester dyes)
-
This compound
-
Endothelin-1 (ET-1)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells per well).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator dye loading solution according to the manufacturer's protocol. This typically involves dissolving the dye in DMSO and then diluting it in HBSS, often with Pluronic F-127 to aid in dispersion.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
BQ-788 and ET-1 Plate Preparation:
-
In a separate 96-well plate (the "compound plate"), prepare serial dilutions of BQ-788 at a concentration 5-10 times the final desired concentration.
-
In another plate (the "agonist plate"), prepare ET-1 at a concentration 5-10 times its final EC₅₀ concentration.
-
-
Assay Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye. Program a kinetic read that includes a baseline reading, injection of the antagonist (BQ-788), a short incubation, injection of the agonist (ET-1), and a post-injection read.
-
Place the cell plate in the reader and begin the measurement.
-
After establishing a stable baseline, inject the BQ-788 solutions and incubate for the desired time (e.g., 1-15 minutes).
-
Inject the ET-1 solution and continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the ET-1 only control.
-
Plot the normalized response against the concentration of BQ-788 to calculate the IC₅₀.
-
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the ETB receptor in various cellular functions. The protocols provided herein offer a framework for conducting robust and reproducible cell-based assays. Researchers should optimize parameters such as cell density, reagent concentrations, and incubation times for their specific cell type and experimental conditions.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETB (Endothelin Receptor B) Polyclonal Antibody (7TM0220N) [thermofisher.com]
Application Notes and Protocols: Preparation of BQ-788 Sodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist.[1][2][3][4] These protocols are intended for researchers in pharmacology, cell biology, and drug development. The information detailed below covers the necessary materials, equipment, and step-by-step instructions for preparing and storing this compound solutions for use in a variety of experimental settings.
Chemical Properties and Solubility
This compound is a white to off-white solid.[5] It is crucial to understand its solubility characteristics to prepare accurate and effective stock solutions. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 663.78 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | |
| Solubility in DMSO | ≥33.2 mg/mL (≥50 mM) | [6][7] |
| Solubility in Ethanol | ≥16.2 mg/mL | [7] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [8] |
| Storage of Solid | Desiccate at -20°C | [2] |
| Storage of Solution | -20°C for up to several months | [2][7] |
| Stability | Stable for ≥ 4 years as a solid | [8] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies.
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 6.64 mg of this compound (Molecular Weight: 663.78 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved.
-
Solubility Enhancement (if necessary): If the compound does not readily dissolve, warm the solution in a 37°C water bath for 10-15 minutes and/or sonicate in an ultrasonic bath for a few minutes.[2][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Solutions are stable for several months when stored properly.[2][7]
Preparation of Working Solutions
For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. Therefore, it is essential to dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to minimize solvent effects.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for BQ-788 Stock Solution Preparation.
Signaling Pathway
BQ-788 is a selective antagonist of the endothelin B (ETB) receptor. It blocks the binding of endothelin-1 (B181129) (ET-1), thereby inhibiting downstream signaling pathways. The diagram below illustrates the simplified signaling pathway of the ETB receptor and the point of inhibition by BQ-788.
Caption: BQ-788 inhibits the ETB receptor signaling pathway.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[1][3][4] Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. This compound | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | CAS:156161-89-6 | ET B-receptor antagonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biossusa.com [biossusa.com]
- 6. raybiotech.com [raybiotech.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BQ-788 Sodium Salt in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the Endothelin B (ETB) receptor.[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system in various disease models. These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in mouse models of traumatic brain injury, melanoma, and axon regeneration.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data on this compound dosage and administration routes in various mouse models as reported in the scientific literature.
| Mouse Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |
| Traumatic Brain Injury (Fluid Percussion Injury) | 15 nmol/day | Intracerebroventricular (i.c.v.) | Repeated daily administration starting 2 days after injury | Promoted recovery of blood-brain barrier function and reduced brain edema.[4] | [4] |
| Traumatic Brain Injury (Fluid Percussion Injury) | 15 nmol/day, i.c.v. | Administered 2-5 days after FPI | Daily | Increased angiopoietin-1 production and Tie-2 phosphorylation, promoting recovery of BBB function.[5] | [5] |
| Cold Injury Brain Edema | 10 µg | Intracerebroventricular (i.c.v.) | Single dose 30 minutes before injury | Attenuated brain edema. | [6] |
| Melanoma (Human Xenograft in nude mice) | Not specified in mouse studies, but a human study used intralesional injections. | Systemic administration is implied in some mouse studies. | Not specified | Significantly slowed tumor growth and induced cell death. | [7][8] |
| Lung Inflammation (Antigen-Induced) | 50 pmol/mouse | Intranasal | Single dose 30 minutes prior to antigen exposure | Did not affect granulocyte infiltration. | |
| Axon Regeneration (Dorsal Root Ganglion explants) | Not administered in vivo in the cited study. | In vitro application to explants | Not applicable | Enhanced axonal outgrowth in adult and aged conditions. | |
| Hypertension (ETB receptor heterozygous knock-out mice) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | No effect on basal mean arterial pressure. | |
| Pain and Inflammation | 30 nmol | Intraplantar | Single dose | Reduced mechanical and thermal hyperalgesia, edema, and myeloperoxidase activity. |
Signaling Pathways
BQ-788 acts by blocking the Endothelin B (ETB) receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligands, primarily Endothelin-1 (ET-1). The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of multiple signaling pathways.
Caption: ETB Receptor Signaling Pathway and Inhibition by BQ-788.
Experimental Protocols
Protocol 1: Administration of BQ-788 in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol is based on methodologies used in fluid percussion injury (FPI) models in mice.[4][5][9]
1. Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Hamilton syringe or other suitable microinjection apparatus
-
Stereotaxic frame for intracerebroventricular (i.c.v.) injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
2. Experimental Workflow:
Caption: Experimental Workflow for BQ-788 Administration in a TBI Mouse Model.
3. Detailed Methodology:
-
Preparation of BQ-788 Solution:
-
On the day of administration, dissolve this compound in sterile saline or aCSF to a final concentration that allows for the delivery of 15 nmol in a volume of 1-5 µL.
-
Ensure the solution is clear and free of particulates.
-
-
Animal Preparation and TBI Induction:
-
Anesthetize the mouse using a standardized protocol.
-
Secure the animal in a stereotaxic frame.
-
Induce traumatic brain injury using a lateral fluid percussion injury device as previously described.[4]
-
Sham-operated animals should undergo the same surgical procedures without the induction of injury.
-
-
Intracerebroventricular (i.c.v.) Administration of BQ-788:
-
Two days following the FPI, re-anesthetize the mouse and place it in the stereotaxic frame.
-
Using appropriate stereotaxic coordinates for the lateral ventricle, slowly infuse 15 nmol of the BQ-788 solution.
-
The control group should receive an equivalent volume of the vehicle.
-
Repeat the administration daily for the duration of the experiment (e.g., for 3-5 consecutive days).[5]
-
-
Outcome Assessment:
-
At the desired time point post-injury, assess blood-brain barrier integrity using Evans blue dye extravasation.
-
Measure brain water content to quantify cerebral edema.
-
Perform immunohistochemical analysis of brain tissue to examine tight junction proteins (e.g., claudin-5), astrocytes (GFAP), and other relevant markers.[4][5]
-
Protocol 2: Systemic Administration of BQ-788 in a Mouse Xenograft Model of Melanoma
This protocol is a suggested adaptation based on the principles of in vivo cancer studies and the known effects of BQ-788 on melanoma.
1. Materials:
-
This compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
Human melanoma cell line (e.g., A375, SK-MEL-28)
-
Immunocompromised mice (e.g., nude, SCID)
-
Calipers for tumor measurement
2. Experimental Workflow:
Caption: Experimental Workflow for BQ-788 in a Melanoma Xenograft Model.
3. Detailed Methodology:
-
Tumor Cell Implantation:
-
Inject a suspension of human melanoma cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare a stock solution of BQ-788 in a suitable vehicle.
-
Administer BQ-788 systemically (e.g., via intraperitoneal injection). A starting dose could be in the range of 1-10 mg/kg, administered daily or every other day. Dose optimization may be required.
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Process the tumors for histological analysis to assess cell death (e.g., TUNEL assay) and proliferation (e.g., Ki67 staining).
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines. The dosages and administration routes are based on published literature and may require further validation.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiopoietin-1/Tie-2 signal after focal traumatic brain injury is potentiated by BQ788, an ETB receptor antagonist, in the mouse cerebrum: Involvement in recovery of blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Effects of ET antagonists on brain water content (Protocol 1: Administration prior to cold injury). - Public Library of Science - Figshare [plos.figshare.com]
- 7. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The Endothelin ETB Receptor Antagonist BQ788 Protects against Brain Edema after Fluid Percussion Injury by Decreasing Vascular Endothelial Growth Factor-A Expression in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of BQ-788 in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of BQ-788, a selective endothelin B (ETB) receptor antagonist, in preclinical studies. The information compiled herein is based on a comprehensive review of published research and is intended to guide researchers in designing and executing experiments involving this compound.
Data Presentation: Quantitative Summary of BQ-788 Administration
The following tables summarize the quantitative data from various preclinical studies that have utilized BQ-788, categorized by the route of administration.
Table 1: Intravenous (IV) Administration of BQ-788
| Animal Model | Dosage | Administration Schedule | Key Findings |
| Conscious Rats | 3 mg/kg/h | Continuous Infusion | Completely inhibited ETB receptor-mediated depressor responses induced by ET-1 or sarafotoxin S6c.[1] |
| Conscious Rats | 1 mg/kg | Bolus Injection | Abolished the transient depressor response to ET-1.[2] |
| Dahl Salt-Sensitive Hypertensive (DS) Rats | 3 mg/kg/h | Continuous Infusion | Increased blood pressure by approximately 20 mm Hg.[1] |
| Pigs | 1 mg | Bolus Injection | Attenuated the pulmonary vasodilator effect of endothelin-1 (B181129) during acute hypoxia.[3] |
| Mice with Traumatic Brain Injury (TBI) | Not specified | Delayed Bolus Injection | Promoted recovery from TBI-induced blood-brain barrier extravasation and brain edema. |
Table 2: Intracerebroventricular (ICV) Administration of BQ-788
| Animal Model | Dosage | Administration Schedule | Key Findings |
| Mice with Traumatic Brain Injury (TBI) | 15 nmol/day | Repeated daily administration starting 2 days after injury | Promoted recovery of blood-brain barrier function and reduced brain edema. |
| Mice with TBI | 300 pmol in 2 µL | Single Injection | Details on the specific study's findings for this dosage were not available in the provided search results.[4] |
Table 3: Intratumoral (IT) / Intralesional Administration of BQ-788
| Animal Model | Dosage | Administration Schedule | Key Findings |
| Preclinical models (referenced in human study) | Not specified | Daily for 9 days | Inhibition of tumor growth and enhanced angiogenesis.[5] |
| Human (Melanoma Skin Metastases) | 3 mg | Single application | Showed signs of reducing the viability of melanoma cells.[6] |
| Human (Melanoma Skin Metastases) | 8 mg (cumulative) | 2.0 mg daily for 4 days | Showed signs of reducing the viability of melanoma cells.[6] |
| Human (Melanoma Skin Metastases) | 10 mg (cumulative) | 3.3 mg on days 0, 3, and 10 | Showed signs of reducing the viability of melanoma cells.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by BQ-788 and representative experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
The following are detailed protocols for the administration of BQ-788 via intravenous, intracerebroventricular, and intratumoral routes.
Protocol 1: Intravenous (IV) Administration in Rats
Objective: To administer BQ-788 intravenously to assess its systemic effects, such as those on the cardiovascular system.
Materials:
-
BQ-788 sodium salt
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters (e.g., for jugular vein cannulation)
-
Animal model (e.g., Sprague-Dawley or Dahl salt-sensitive rats)
-
Anesthesia (for catheter implantation surgery)
-
Analgesics
-
Blood pressure monitoring equipment
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Surgically implant a catheter into the jugular vein for drug administration. Allow for a recovery period of at least 48 hours.
-
For conscious animal studies, ensure the rats are accustomed to the experimental setup to minimize stress.
-
-
BQ-788 Solution Preparation:
-
Prepare a stock solution of BQ-788 by dissolving it in sterile 0.9% saline. The concentration will depend on the desired dosage and infusion rate.
-
Ensure the solution is completely dissolved and free of particulates.
-
-
Administration:
-
Monitoring and Data Collection:
-
Continuously monitor physiological parameters such as blood pressure and heart rate throughout the experiment.
-
Collect blood samples at predetermined time points to measure plasma ET-1 levels or other relevant biomarkers.
-
Protocol 2: Intracerebroventricular (ICV) Administration in Mice
Objective: To deliver BQ-788 directly to the central nervous system to study its effects on neurological conditions like traumatic brain injury.
Materials:
-
BQ-788
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe
-
Cannula and tubing
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia and analgesics
-
Surgical tools
Procedure:
-
Animal Preparation and Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.
-
Allow the animal to recover for at least one week after surgery.
-
-
BQ-788 Solution Preparation:
-
Dissolve BQ-788 in aCSF or sterile saline to the desired concentration (e.g., to deliver 15 nmol/day).
-
-
Administration:
-
Gently restrain the conscious mouse.
-
Insert the injection cannula through the guide cannula.
-
Connect the injection cannula to the microinjection pump.
-
Infuse the BQ-788 solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid an increase in intracranial pressure.
-
After the infusion is complete, leave the injection cannula in place for a few minutes to prevent backflow.
-
-
Post-Administration Care and Analysis:
-
Monitor the animal for any adverse effects.
-
For repeated administrations, perform the injection daily as required by the experimental design.
-
At the end of the study, sacrifice the animal and collect brain tissue for analysis (e.g., histology, protein expression).
-
Protocol 3: Intratumoral (IT) Administration in a Murine Melanoma Model
Objective: To administer BQ-788 directly into a tumor to evaluate its local anti-cancer effects.
Materials:
-
BQ-788
-
Phosphate-buffered saline (PBS), sterile
-
Insulin syringes with fine-gauge needles (e.g., 28-30G)
-
Animal model (e.g., C57BL/6 mice with subcutaneous B16 melanoma tumors)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation and Growth:
-
Inject melanoma cells (e.g., B16) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
BQ-788 Solution Preparation:
-
Dissolve BQ-788 in sterile PBS to the desired concentration. The volume of injection should be appropriate for the tumor size (e.g., 50 µL for a 100 mm³ tumor).
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the overall health and body weight of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endothelin ETB receptor antagonist BQ-788 reduces the pulmonary vasodilator effect of endothelin-1 during acute hypoxia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Assessment of ETB Receptor Blockade with BQ-788
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for the in vivo assessment of Endothelin B (ETB) receptor blockade using the selective antagonist, BQ-788. Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction, the role of the ETB receptor is more complex, involving both vasodilation and vasoconstriction, as well as clearance of circulating ET-1.[1][2][3] BQ-788 is a potent and selective ETB receptor antagonist, making it a critical tool for elucidating the physiological and pathophysiological roles of the ETB receptor system.[4][5] In vivo studies with BQ-788 are essential for understanding its therapeutic potential in various cardiovascular and other diseases.
Key applications for the in vivo assessment of BQ-788 include:
-
Cardiovascular Research: Investigating the role of ETB receptors in blood pressure regulation, regional blood flow, and in pathological conditions such as hypertension and heart failure.[5][6]
-
Oncology Research: Studying the involvement of ETB receptors in tumor growth and angiogenesis.[4][7]
-
Renal Research: Examining the function of ETB receptors in renal hemodynamics and sodium excretion.
-
Pulmonary Research: Assessing the role of ETB receptors in pulmonary vasoconstriction and vasodilation.[8]
A hallmark of effective ETB receptor blockade in vivo with BQ-788 is a marked increase in the plasma concentration of ET-1.[4][6] This is attributed to the inhibition of ETB receptor-mediated clearance of circulating ET-1.[1]
Experimental Protocols
Animal Models and BQ-788 Administration
Animal Models: Rats (e.g., Sprague-Dawley, Wistar) are commonly used for in vivo studies of BQ-788. The choice of strain may depend on the specific research question.
BQ-788 Preparation and Administration:
-
Preparation: BQ-788 is typically dissolved in a suitable vehicle, such as saline or a solution containing a small amount of a solubilizing agent like DMSO, depending on the manufacturer's instructions.
-
Route of Administration: Intravenous (i.v.) infusion or bolus injection is the most common route for systemic administration to ensure rapid and controlled delivery.[4][9]
-
Dosage: The dosage of BQ-788 can vary depending on the animal model and the specific experimental goals. Common intravenous doses in rats range from 1 mg/kg (bolus) to 3 mg/kg/h (infusion).[5][9]
Measurement of Mean Arterial Pressure (MAP)
Methodology: Blood pressure can be measured using either non-invasive or invasive methods. Invasive methods are generally considered more accurate for continuous monitoring in anesthetized animals.
Invasive Method (Direct Arterial Cannulation):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of medetomidine, midazolam, and butorphanol, followed by isoflurane (B1672236) maintenance).[10]
-
Surgical Preparation: Surgically expose a major artery, such as the carotid or femoral artery.
-
Cannulation: Insert a catheter filled with heparinized saline into the artery and secure it in place.
-
Transducer Connection: Connect the catheter to a pressure transducer, which is linked to a data acquisition system.
-
Data Recording: Record baseline MAP for a stabilization period before administering BQ-788. Continue recording throughout the experiment to monitor changes in blood pressure in response to the antagonist.
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatization: Acclimate the conscious rat to the restraining device and tail-cuff apparatus over several days to minimize stress-induced blood pressure variations.
-
Procedure: Place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.
-
Measurement: The cuff is automatically inflated and deflated, and the systolic blood pressure is recorded when the pulse reappears during deflation. Multiple readings should be taken and averaged.[11]
Measurement of Plasma Endothelin-1 (ET-1) Concentration
Methodology: Plasma ET-1 levels are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Blood Sampling and Plasma Preparation:
-
Blood Collection: Collect blood samples from a cannulated artery or vein at baseline and at various time points after BQ-788 administration.
-
Anticoagulant: Collect the blood in pre-chilled tubes containing an anticoagulant such as EDTA.[12]
-
Centrifugation: Centrifuge the blood at 1000-1600 x g for 10-15 minutes at 4°C to separate the plasma.[12][13]
-
Storage: Aliquot the plasma and store it at -20°C or lower until analysis.[12][13]
ELISA Protocol (General Steps):
-
Sample Preparation: If necessary, extract ET-1 from the plasma samples. A common method involves acetone (B3395972) extraction.[12][14] The extracted and dried samples are then reconstituted in an appropriate buffer.
-
Assay Procedure: Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating to allow ET-1 to bind.
-
Washing the wells.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.[13][15]
-
-
Data Analysis: Calculate the ET-1 concentration in the samples by comparing their absorbance to a standard curve.
Assessment of Regional Blood Flow
Methodology: Several techniques can be used to measure regional blood flow, including dynamic susceptibility contrast-enhanced magnetic resonance imaging (DSC-MRI) and positron emission tomography (PET).
DSC-MRI:
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner.
-
Contrast Agent Administration: Administer a bolus of a paramagnetic contrast agent intravenously.
-
Image Acquisition: Acquire rapid T2*-weighted gradient-echo images to track the passage of the contrast agent through the vasculature.
-
Data Analysis: Generate concentration-time curves for the arteries supplying the brain and for the brain tissue itself. From these curves, regional cerebral blood flow (rCBF) and regional cerebral blood volume (rCBV) can be quantified using indicator dilution theory.[16]
PET with Radiolabeled Tracers:
-
Radiotracer Injection: Inject a suitable radiotracer (e.g., [18F]flutemetamol or [18F]florbetaben for amyloid imaging, which can be influenced by blood flow) intravenously.
-
Dynamic Scanning: Perform a dynamic PET scan to measure the time-activity curves (TACs) of the radiotracer in different brain regions.
-
Kinetic Modeling: Apply kinetic models, such as the simplified reference tissue model (SRTM), to the TACs to estimate parameters related to tracer delivery, which can serve as a proxy for cerebral blood flow.[8]
Data Presentation
Table 1: In Vivo Efficacy of BQ-788 in Animal Models
| Animal Model | BQ-788 Dose | Route of Administration | Key Findings | Reference |
| Conscious Rats | 3 mg/kg/h | i.v. | Completely inhibited ET-1-induced depressor response; Markedly increased plasma ET-1. | [4][9] |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | i.v. | Increased blood pressure by about 20 mm Hg. | [4][6] |
| Anesthetized Rats | 1 mg/kg | i.v. | Abolished the ET-1-induced transient depressor response. | [5] |
| Pigs (with acute hypoxia) | 1 mg | i.v. | Attenuated the pulmonary vasodilator effect of ET-1. | [8] |
Table 2: Expected Hemodynamic and Biomarker Changes Following BQ-788 Administration
| Parameter | Expected Change | Rationale |
| Mean Arterial Pressure (MAP) | Variable (may increase) | Blockade of ETB-mediated vasodilation can lead to unopposed ETA-mediated vasoconstriction.[6] |
| Plasma ET-1 Concentration | Significant Increase | Inhibition of ETB receptor-mediated clearance of circulating ET-1.[4][6] |
| Regional Blood Flow | Variable | Depends on the specific vascular bed and the balance of ETB-mediated vasodilation and vasoconstriction. |
Visualizations
ETB Receptor Signaling Pathways
Caption: ETB receptor signaling pathways leading to vasodilation, cell growth, and vasoconstriction.
Experimental Workflow for Assessing BQ-788 In Vivo
Caption: A typical experimental workflow for the in vivo assessment of BQ-788.
References
- 1. researchgate.net [researchgate.net]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of endothelin receptors ET(A) and ET(B) blockade on renal haemodynamics in normal rats and in rats with experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal and systemic effects of chronic blockade of ET(A) or ET(B) receptors in normal rats and animals with experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amypad.eu [amypad.eu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. academic.oup.com [academic.oup.com]
- 13. img.abclonal.com [img.abclonal.com]
- 14. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse EDN1 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 16. Quantification of regional cerebral blood flow and volume with dynamic susceptibility contrast-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intralesional Administration of BQ-788 in Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BQ-788, a selective endothelin receptor B (ETRB) antagonist, in preclinical and clinical melanoma research. The protocols detailed below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of ETRB inhibition in melanoma.
Introduction
Endothelin receptor B (EDNRB) signaling plays a crucial role in the development of melanocytes and has been implicated in the progression of melanoma.[1] Activation of EDNRB promotes melanoma cell proliferation and inhibits differentiation, hallmarks of malignant transformation.[1][2] BQ-788 is a potent and selective antagonist of EDNRB that has been shown to inhibit the growth of human melanoma cell lines and tumors in preclinical models by inducing cell death and differentiation.[1][3] A first-in-human study has also demonstrated its potential for intralesional administration in patients with melanoma skin metastases.[4][5]
Data Presentation
In Vitro Efficacy of BQ-788 on Human Melanoma Cell Lines
The following table summarizes the quantitative data on the effect of BQ-788 on the viability and apoptosis of various human melanoma cell lines after 4 days of in vitro culture.
| Cell Line | % Reduction in Viable Cells (100 µM BQ-788) | Fold Increase in TUNEL-Positive Cells (100 µM BQ-788) |
| A375 | ~50% | 13 |
| SK-MEL 28 | ~80% | 40 |
| RPMI 7951 | ~95% | 27 |
| SK-MEL 5 | ~40% | No significant increase |
| SK-MEL 24 | ~30% | No significant increase |
| SK-MEL 31 | ~25% | No significant increase |
| SK-MEL 3 | ~20% | No significant increase |
| Data sourced from Lahav et al., 1999.[1] |
In Vivo Efficacy of BQ-788 in a Human Melanoma Xenograft Model (A375 cells in nude mice)
The tables below present the tumor growth inhibition following intralesional and systemic administration of BQ-788.
Intratumoral Administration Daily injection for 9 days
| Day | Mean Tumor Volume - Vehicle Control (mm³) | Mean Tumor Volume - BQ-788 Treated (mm³) |
| 0 | ~100 | ~100 |
| 2 | ~150 | ~120 |
| 4 | ~250 | ~150 |
| 6 | ~400 | ~180 |
| 8 | ~600 | ~200 |
| 10 | ~800 | ~220 |
| Data adapted from tumor growth curves in Lahav et al., 1999.[1][6] |
Systemic (Intraperitoneal) Administration Daily injection for 9 days
| Day | Mean Tumor Volume - Vehicle Control (mm³) | Mean Tumor Volume - BQ-788 Treated (mm³) |
| 0 | ~100 | ~100 |
| 2 | ~180 | ~150 |
| 4 | ~300 | ~200 |
| 6 | ~500 | ~250 |
| 8 | ~750 | ~300 |
| 10 | ~1000 | ~350 |
| In half of the mice treated systemically, BQ-788 caused complete growth arrest.[1][6] | ||
| Data adapted from tumor growth curves in Lahav et al., 1999.[1][6] |
First-in-Human Proof-of-Concept Study: Intralesional BQ-788
A small study in 5 patients with melanoma skin metastases evaluated the safety and preliminary efficacy of intralesional BQ-788.[4][5]
| Patient | Dosing Regimen | Observed Effects on Biomarkers |
| 1 | Single 3 mg injection | Decreased EDNRB and Ki67 expression (to a lesser extent) |
| 2 | Single 3 mg injection | Decreased EDNRB, Ki67, EDNRB mRNA, BCL2A1, and/or PARP3 expression; Increased blood vessels and lymphocytes |
| 3 | Single 3 mg injection | Decreased BCL2A1 and/or PARP3 expression |
| 4 | Cumulative 8 mg (4 x 2.0 mg over 4 days) | Increased blood vessels and lymphocytes |
| 5 | Cumulative 10 mg (3 x 3.3 mg over 14 days) | Decreased EDNRB, Ki67, EDNRB mRNA, BCL2A1, and/or PARP3 expression; Inhibition of lesion growth |
| Data sourced from Wouters et al., 2015.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Melanoma Cell Lines with BQ-788
1. Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL 28, RPMI 7951)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM glutamine, and antibiotics)
-
BQ-788 (Novabiochem)
-
Vehicle for BQ-788 (e.g., sterile water or DMSO, ensure final concentration does not affect cell viability)
-
96-well plates for viability assays
-
Reagents for cell viability assay (e.g., MTS)
-
Reagents for apoptosis detection (e.g., TUNEL staining kit)
-
Incubator (37°C, 5% CO2)
2. Procedure:
-
Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of BQ-788 in the chosen vehicle.
-
Prepare serial dilutions of BQ-788 in complete culture medium to achieve the desired final concentrations (e.g., 10-100 µM).
-
Remove the old medium from the cells and add the medium containing different concentrations of BQ-788 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 days).
-
Assess cell viability using an MTS assay according to the manufacturer's instructions.
-
For apoptosis analysis, seed cells on coverslips in larger wells, treat with BQ-788, and perform TUNEL staining according to the manufacturer's protocol.
Protocol 2: Intralesional Administration of BQ-788 in a Murine Melanoma Xenograft Model
1. Materials:
-
A375 human melanoma cells
-
Immunocompromised mice (e.g., nude mice, nu/nu, BALB/c background)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
BQ-788
-
Vehicle for in vivo injection (e.g., 30% sterile water, 70% sterile saline, 0.6% HCO-60)[1]
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
2. Procedure:
-
Culture A375 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells per 100 µl.
-
Anesthetize the mice and inject 100 µl of the cell suspension subcutaneously into the flank.
-
Allow the tumors to grow to a palpable size (approximately 4 mm in diameter).
-
Prepare the BQ-788 injection solution. For systemic administration, a concentration of 0.6 mg per 100 µl in the vehicle has been used.[1] For intralesional injection, a similar concentration can be adapted, with the injection volume adjusted based on the tumor size.
-
Anesthetize the tumor-bearing mice.
-
For intralesional administration, carefully inject a small volume (e.g., 20-50 µl) of the BQ-788 solution or vehicle directly into the center of the tumor.
-
Administer injections daily for a specified period (e.g., 9 days).[1]
-
Measure tumor dimensions with calipers every 2 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis and angiogenesis markers).
Protocol 3: First-in-Human Intralesional Administration of BQ-788 (for clinical research reference)
1. Patient Population:
-
Patients with histologically confirmed stage III or IV melanoma with at least two injectable and surgically removable cutaneous metastases.[4]
2. Materials:
-
Sterile, clinical-grade BQ-788 for injection
-
Sterile phosphate-buffered saline (PBS) as a control
-
Syringes and needles for intralesional injection
3. Procedure:
-
Obtain written informed consent from the patient.
-
Identify at least two comparable melanoma skin metastases for treatment and control.
-
Administer a single intralesional injection of BQ-788 (e.g., 3 mg) into the designated lesion.[4]
-
Administer an equivalent volume of PBS into the control lesion.
-
For dose escalation studies, subsequent injections can be administered over a period of time (e.g., cumulative dosage of 8 mg over 4 days or 10 mg over 14 days).[4]
-
After a specified period (e.g., 3-14 days), surgically excise both the BQ-788-treated and PBS-treated lesions.[4]
-
Process the excised tissue for analysis, including histology, immunohistochemistry (e.g., for EDNRB, Ki67, CD31, CD3), and molecular analysis (e.g., mRNA expression of EDNRB, BCL2A1, PARP3).[4]
Visualizations
Signaling Pathway of EDNRB in Melanoma and the Effect of BQ-788
Caption: EDNRB signaling pathway in melanoma and the inhibitory action of BQ-788.
Experimental Workflow for In Vivo Intralesional BQ-788 Study
Caption: Workflow for preclinical evaluation of intralesional BQ-788 in a mouse melanoma model.
Logical Relationship of BQ-788's Effects in Melanoma
Caption: Direct and indirect antitumor effects of intralesional BQ-788 in melanoma.
References
- 1. pnas.org [pnas.org]
- 2. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for the Use of BQ-788 in Studying Lipopolysaccharide-Induced Organ Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BQ-788, a selective endothelin B (ETB) receptor antagonist, in preclinical research models of lipopolysaccharide (LPS)-induced organ failure. The following protocols and data are compiled from various scientific studies to assist in the design and execution of experiments aimed at investigating the role of the endothelin system in sepsis and related pathologies.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of the systemic inflammatory response that can lead to sepsis and multiple organ failure. The endothelin (ET) system, particularly the activation of endothelin receptors, has been implicated in the pathophysiology of septic shock. BQ-788 is a highly selective antagonist for the endothelin B (ETB) receptor, making it a valuable tool to dissect the specific contributions of this receptor subtype in LPS-induced organ injury.[1] By blocking the ETB receptor, researchers can investigate its role in inflammation, vascular dysregulation, and tissue damage characteristic of endotoxemia.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing BQ-788 in LPS-induced organ failure models.
Table 1: BQ-788 Dosage and Administration in Rodent Models
| Animal Model | BQ-788 Dosage | Route of Administration | Study Focus | Reference |
| Rat | 3 mg/kg/h | Intravenous (i.v.) | General in vivo ETB receptor blockade | [1] |
| Rat | 3 mg/kg (b.w.) | Intravenous (i.v.) | LPS-induced oxidative stress in the heart | [2] |
| Rat | 3 pmol | Intracerebroventricular (i.c.v.) | LPS-induced fever | [3] |
Table 2: Lipopolysaccharide (LPS) Dosage for Inducing Organ Failure in Rats
| LPS Dosage | Route of Administration | Organ(s) of Interest | Key Outcomes | Reference |
| 15 mg/kg | Intraperitoneal (i.p.) | Heart | Oxidative stress, NF-κB activation | [2] |
| 10 mg/kg | Intraperitoneal (i.p.) | Liver, Kidney | Increased ALT, AST, BUN, Creatinine (B1669602); Histopathological damage | [4] |
| 5.0 µg/kg | Intravenous (i.v.) | - | Fever response | [3] |
| 4 mg/kg | Intraperitoneal (i.p.) | - | Fever, leukopenia, thrombocytopenia | [5] |
Table 3: Biomarkers of Organ Damage in LPS-Induced Models
| Organ | Biomarker | Method of Analysis | Expected Change with LPS | Reference |
| Liver | Alanine Aminotransferase (ALT) | Serum biochemical assay | Increase | [4][6][7] |
| Liver | Aspartate Aminotransferase (AST) | Serum biochemical assay | Increase | [4][6][7] |
| Kidney | Blood Urea Nitrogen (BUN) | Serum biochemical assay | Increase | [4][8] |
| Kidney | Creatinine | Serum biochemical assay | Increase | [4][8] |
| Heart | Thiobarbituric Acid Reactive Substances (TBARS) | Tissue homogenate assay | Increase | [2] |
| Multiple | Tumor Necrosis Factor-alpha (TNF-α) | ELISA (serum or tissue) | Increase | [2][7] |
| Multiple | Interleukin-6 (IL-6) | ELISA (serum or tissue) | Increase | [7] |
Experimental Protocols
Protocol 1: Induction of Organ Failure with LPS and BQ-788 Treatment in Rats
This protocol describes a general procedure for inducing organ failure using LPS and for administering BQ-788 as a pre-treatment.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
BQ-788
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Materials for intravenous or intraperitoneal injections
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Preparation of Reagents:
-
Experimental Groups:
-
Control Group: Receives vehicle for both BQ-788 and LPS.
-
LPS Group: Receives vehicle for BQ-788 and an injection of LPS.
-
BQ-788 + LPS Group: Receives BQ-788 followed by an injection of LPS.
-
-
BQ-788 Administration (Pre-treatment):
-
Thirty minutes prior to LPS administration, inject rats intravenously with BQ-788 (e.g., 3 mg/kg body weight).[2]
-
-
LPS Administration:
-
Administer LPS via intraperitoneal (e.g., 10 mg/kg) or intravenous injection.[4]
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined time point (e.g., 8, 12, or 24 hours post-LPS), anesthetize the rats.[4]
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the animals with cold saline and harvest organs of interest (e.g., liver, kidneys, heart, lungs).
-
-
Sample Processing:
-
Centrifuge blood to obtain serum and store at -80°C for biochemical analysis.
-
Fix a portion of the harvested organs in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining organ tissue in liquid nitrogen and store at -80°C for molecular and biochemical assays.
-
Protocol 2: Assessment of Liver and Kidney Function
Materials:
-
Rat serum samples
-
Commercial assay kits for ALT, AST, BUN, and Creatinine
-
Microplate reader
Procedure:
-
Thaw serum samples on ice.
-
Perform the biochemical assays for ALT, AST, BUN, and creatinine according to the manufacturer's instructions provided with the commercial kits.[4][8]
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of the biomarkers based on the standard curves.
Protocol 3: Histological Analysis of Organ Damage
Materials:
-
Formalin-fixed organ tissues
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Processing:
-
Dehydrate the formalin-fixed tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Float the sections on a warm water bath and mount them on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip over the tissue section using a mounting medium.
-
-
Microscopic Examination:
Visualizations
Signaling Pathway
Caption: LPS-induced inflammatory signaling and ETB receptor blockade by BQ-788.
Experimental Workflow
Caption: Experimental workflow for studying BQ-788 in LPS-induced organ failure.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of ETA and ETB receptor blockers on LPS-induced oxidative stress and NF-κB signaling pathway in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential role for endothelin ETB receptors in fever induced by LPS (E. coli) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes of Lipopolysaccharide-Induced Acute Kidney and Liver Injuries in Rats Based on Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of resveratrol in endotoxemia-induced acute phase response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels | PLOS One [journals.plos.org]
- 7. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 10. researchgate.net [researchgate.net]
- 11. Histopathological Analysis of Lipopolysaccharide-Induced Liver Inflammation and Thrombus Formation in Mice: The Protective Effects of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BQ-788 sodium salt solubility and stability issues
Technical Support Center: BQ-788 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4] It works by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to ETB receptors.[2][3][4][5] This mechanism makes it a valuable tool for studying the physiological and pathological roles of the ETB receptor.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[6] It is also soluble in aqueous solutions like PBS (pH 7.2) and water, though gentle warming and sonication may be required to achieve higher concentrations in water.[6][7]
Q3: How should I store the solid compound and its solutions?
A3: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][6] Stock solutions, particularly in DMSO, can be stored at -20°C for several months.[7][8] It is recommended to prepare aqueous solutions fresh on the day of use if possible.[8]
Q4: Is this compound selective for the ETB receptor?
A4: Yes, BQ-788 is highly selective for the ETB receptor. Its inhibitory concentration (IC50) for ETB is approximately 1.2 nM, while for the ETA receptor, it is around 1300 nM, indicating over a 1000-fold selectivity.[2][3][4][5][6]
Troubleshooting Guide
Problem 1: The this compound is not fully dissolving in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Solution:
-
Verify Solubility Limits: Check the solubility data table below to ensure you are not exceeding the maximum concentration for your solvent.
-
Aid Dissolution: For aqueous solutions, gentle warming (e.g., at 37°C for 10 minutes) and/or brief sonication in an ultrasonic bath can help.[7]
-
Switch Solvents: If solubility remains an issue, consider using a solvent with higher solubility, such as DMSO, to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
-
Problem 2: I observe precipitation in my stock solution after storage at -20°C.
-
Possible Cause: The compound may have come out of solution upon freezing.
-
Solution:
-
Re-dissolve Before Use: Before using the stock solution, allow it to equilibrate to room temperature.[8]
-
Vortex/Sonicate: Gently vortex the vial or sonicate it briefly to ensure any precipitate has fully redissolved. Visually inspect the solution to confirm it is clear before making dilutions.
-
Problem 3: My experimental results are inconsistent when using BQ-788.
-
Possible Cause: This could be due to solution instability, improper storage, or inaccurate concentration calculations.
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a concentrated stock on the day of the experiment, especially for aqueous solutions.[8]
-
Check Stock Solution Integrity: If using an older stock, ensure it has been stored correctly (protected from light, tightly sealed at -20°C).
-
Verify Molecular Weight: The molecular weight of the sodium salt can vary slightly between batches due to hydration. Always refer to the batch-specific molecular weight on the Certificate of Analysis for preparing stock solutions to ensure accurate molar concentrations.
-
Quantitative Data
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥33.2 mg/mL[7][9] | ~50 mM | Highly soluble. |
| DMF | 30 mg/mL[6] | ~45 mM | Good solubility. |
| Ethanol | ≥16.2 mg/mL[7] | ~24 mM | Good solubility. |
| PBS (pH 7.2) | 10 mg/mL[6] | ~15 mM | Soluble. |
| Water | ≥2.71 mg/mL[7] | ~4 mM | Requires gentle warming and sonication to achieve.[7] |
Note: Data is based on a molecular weight of 663.79 g/mol . This can vary by batch.
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C[1] | ≥ 4 years[6] | Keep desiccated. |
| DMSO Stock Solution | -20°C | Up to several months[7] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C or -20°C | Up to one month at -20°C[8] | Best to prepare fresh daily.[8] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Determine Mass: Using the batch-specific molecular weight (e.g., 663.79 g/mol ), calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 663.79 g/mol = 0.00664 g = 6.64 mg
-
Weigh Compound: Carefully weigh out the calculated mass of the solid this compound and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the compound.
-
Dissolve: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If needed, gentle warming (37°C) or brief sonication can be used to facilitate dissolution. Visually confirm that the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C.
Visual Guides
Signaling Pathway
Caption: BQ-788 blocks ET-1 binding to ETB receptors, inhibiting downstream signaling.
Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
Solubility Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
- 9. raybiotech.com [raybiotech.com]
Troubleshooting inconsistent results with BQ-788 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BQ-788 in in vitro experiments.
FAQs
Q1: What is BQ-788 and what is its primary mechanism of action?
A1: BQ-788 is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[1][2] Its full chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][2] BQ-788 exerts its effects by inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, thereby blocking the downstream signaling pathways activated by this interaction.[1]
Q2: How selective is BQ-788 for the ETB receptor over the ETA receptor?
A2: BQ-788 exhibits high selectivity for the ETB receptor. For instance, in radioligand binding assays, BQ-788 shows a much lower IC50 value for the ETB receptor compared to the ETA receptor. In human Girrardi heart cells, the IC50 for ETB is 1.2 nM, while in human neuroblastoma SK-N-MC cells, the IC50 for ETA is 1300 nM, indicating over a 1000-fold selectivity for the ETB receptor.[1][2]
Q3: How should I prepare and store BQ-788 stock solutions?
A3: BQ-788 is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A common practice is to prepare a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, the DMSO stock should be serially diluted in the desired cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected in vitro effects of BQ-788?
A4: As an ETB receptor antagonist, BQ-788 is expected to inhibit the biological effects mediated by ETB receptor activation. These effects can include, but are not limited to:
-
Inhibition of ET-1 or ETB-selective agonist-induced cell proliferation.[1]
-
Reduction of ET-1-induced cell migration.
-
Inhibition of ET-1-mediated calcium mobilization in cells expressing ETB receptors.
-
Blockade of ETB-mediated vasoconstriction in isolated blood vessel preparations.[1][2]
-
Induction of apoptosis in certain cancer cell lines, such as melanoma.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of BQ-788
Q1: I am not observing the expected inhibitory effect of BQ-788 in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Line ETB Receptor Expression: The most critical factor is the expression level of the ETB receptor in your chosen cell line. Not all cell lines express ETB receptors, and expression levels can vary significantly.
-
Recommendation: Verify ETB receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. If possible, use a positive control cell line known to express functional ETB receptors.
-
-
BQ-788 Concentration Range: The effective concentration of BQ-788 is cell-type dependent.
-
Recommendation: Perform a dose-response experiment using a wide range of BQ-788 concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
-
-
Incubation Time: The duration of BQ-788 treatment may be insufficient to observe an effect.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.
-
-
Compound Integrity: Improper storage or handling can lead to degradation of BQ-788.
-
Recommendation: Prepare fresh stock solutions of BQ-788 in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Serum Interference: Components in fetal bovine serum (FBS) or other serum supplements can sometimes interfere with the activity of small molecules.
-
Recommendation: If possible, perform initial experiments in serum-free or low-serum medium to assess the direct effect of BQ-788. If serum is required for cell viability, ensure the serum concentration is consistent across all experiments.
-
Issue 2: High Variability in Cell Viability Assay Results
Q2: My cell viability assay results with BQ-788 are highly variable between replicates and experiments. How can I improve consistency?
A2: High variability can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Avoid both very low and very high cell densities.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth.
-
Recommendation: To minimize edge effects, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment. Ensure proper humidification in the incubator.
-
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results.
-
Recommendation: For antagonist studies, it is often beneficial to use an endpoint assay that directly measures cell number (e.g., crystal violet staining or a DNA-binding fluorescent dye) in addition to metabolic assays (e.g., MTT, MTS, or resazurin). This can help differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
-
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): In MTT assays, incomplete solubilization of the formazan crystals will lead to inaccurate readings.
-
Recommendation: Ensure complete dissolution of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Issue 3: Unexpected Agonist-like Effects
Q3: I am observing an increase in cell proliferation (or another downstream signal) at certain concentrations of BQ-788. Is this expected?
A3: While BQ-788 is a well-established antagonist, unexpected agonist-like effects can occasionally be observed in complex biological systems.
-
Off-Target Effects: At high concentrations, BQ-788 might interact with other receptors or signaling molecules, leading to off-target effects.
-
Recommendation: Use the lowest effective concentration of BQ-788 as determined by your dose-response experiments. To confirm the effect is ETB-mediated, try to rescue the phenotype by co-incubating with an ETB-selective agonist like sarafotoxin S6c.
-
-
Biased Agonism: In some GPCR systems, ligands can act as biased agonists, activating one signaling pathway while blocking another. While not widely reported for BQ-788, this is a theoretical possibility.
-
Recommendation: If you suspect biased agonism, you would need to investigate multiple downstream signaling pathways (e.g., G-protein activation, β-arrestin recruitment) to characterize the signaling profile of BQ-788 in your specific system.
-
-
Constitutive Receptor Activity: In cell lines with high levels of ETB receptor expression, there might be some level of constitutive (ligand-independent) activity. An inverse agonist would decrease this basal activity, while a neutral antagonist (like BQ-788 is generally considered) would have no effect on its own but would block the action of an agonist.
-
Recommendation: To test for constitutive activity, measure the basal signaling level in your receptor-expressing cells and compare it to a control cell line lacking the receptor.
-
Quantitative Data Summary
The following tables summarize quantitative data for BQ-788 from various in vitro studies.
Table 1: BQ-788 Receptor Binding Affinity and Selectivity
| Cell Line/Tissue | Receptor | Assay Type | Parameter | Value | Reference |
| Human Girrardi heart cells | ETB | Radioligand Binding ([¹²⁵I]-ET-1) | IC₅₀ | 1.2 nM | [1][2] |
| Human neuroblastoma SK-N-MC cells | ETA | Radioligand Binding ([¹²⁵I]-ET-1) | IC₅₀ | 1300 nM | [1][2] |
| Human left ventricle | ETB | Radioligand Binding ([¹²⁵I]-ET-1) | Kᵢ | 9.8 nM | |
| Human left ventricle | ETA | Radioligand Binding ([¹²⁵I]-ET-1) | Kᵢ | 1.01 µM |
Table 2: In Vitro Efficacy of BQ-788 in Functional Assays
| Assay Type | Cell Line/Tissue | BQ-788 Concentration | Incubation Time | Observed Effect | Reference |
| Vasoconstriction Assay | Rabbit pulmonary artery | up to 10 µM | N/A | Competitive antagonism of ETB-agonist induced vasoconstriction (pA₂ = 8.4) | [1][2] |
| Cell Viability (MTS) | Human melanoma cell lines (A375, SK-MEL 28, RPMI 7951) | 100 µM | 4 days | Significant loss in the number of viable cells | [3] |
| Contraction Assay | Rabbit pulmonary artery | 10 µM | N/A | In combination with BQ-123 (ETA antagonist), completely inhibited 1 nM ET-1 induced contraction | [4] |
| Vasoconstriction Assay | Human radial artery and vein | 5 µM | N/A | Did not block ET-1 induced contractile response | [5] |
Experimental Protocols
Cell Viability Assay (e.g., using Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of BQ-788 in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of BQ-788. Include appropriate controls (vehicle control, e.g., 0.1% DMSO, and untreated control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Solubilization and Measurement:
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing the ETB receptor onto a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Antagonist Incubation:
-
Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 90 µL of assay buffer containing the desired concentrations of BQ-788 to the appropriate wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
After establishing a stable baseline reading, inject 10 µL of an ETB agonist (e.g., ET-1 or sarafotoxin S6c) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of BQ-788 is determined by the reduction in the agonist-induced calcium peak.
Visualizations
Caption: Endothelin B receptor signaling pathway and the inhibitory action of BQ-788.
Caption: General experimental workflow for assessing the in vitro effects of BQ-788.
Caption: Decision tree for troubleshooting inconsistent BQ-788 results.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synergistic inhibition by BQ-123 and BQ-788 of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoconstrictor effect and mechanism of action of endothelin-1 in human radial artery and vein: implication of skin flap vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BQ-788 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BQ-788, a selective endothelin B (ETB) receptor antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BQ-788 and what is its primary mechanism of action?
A1: BQ-788 is a potent and selective competitive antagonist of the endothelin B (ETB) receptor.[1] Its mechanism of action involves blocking the binding of endothelins (ET-1, ET-2, and ET-3) to the ETB receptor, thereby inhibiting downstream signaling pathways.[1] This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.
Q2: What is the optimal concentration range for BQ-788 in cell-based assays?
A2: The optimal concentration of BQ-788 is highly dependent on the cell type, the specific assay, and the expression level of the ETB receptor. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental conditions. Generally, concentrations in the low nanomolar to low micromolar range are effective. For instance, the IC50 of BQ-788 for inhibiting ET-1 binding to human Girardi heart cells is 1.2 nM.[1]
Q3: How should I prepare and store a stock solution of BQ-788?
A3: For in vitro experiments, it is recommended to prepare a stock solution of BQ-788 in a solvent such as DMSO.[2] For a 10 mM stock solution, dissolve 6.64 mg of BQ-788 sodium salt (MW: 663.79 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Note that BQ-788 may be unstable in aqueous solutions, so it is advisable to prepare fresh working solutions for each experiment.[2]
Q4: I am observing unexpected results or high variability in my assay. What could be the cause?
A4: Inconsistent results can arise from several factors. Refer to the troubleshooting section below for a detailed guide. Common issues include problems with BQ-788 solubility and stability, suboptimal cell culture conditions, incorrect assay timing, or potential off-target effects at high concentrations.
Quantitative Data: BQ-788 Potency
The following table summarizes the inhibitory potency (IC50) of BQ-788 against the endothelin B (ETB) receptor and its selectivity over the endothelin A (ETA) receptor in different cell lines.
| Receptor | Cell Line | IC50 (nM) | Reference |
| ETB | Human Girardi Heart Cells | 1.2 | [1] |
| ETA | Human Neuroblastoma SK-N-MC Cells | 1300 | [1] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol provides a general guideline for assessing the effect of BQ-788 on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BQ-788
-
Endothelin-1 (B181129) (ET-1) or other relevant agonist
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of BQ-788 in complete culture medium.
-
(Optional) If studying the antagonistic effect, pre-incubate the cells with different concentrations of BQ-788 for a specific duration (e.g., 1-2 hours) before adding the agonist.
-
Add the BQ-788 dilutions and/or agonist (e.g., ET-1) to the respective wells. Include vehicle controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value of BQ-788.
Calcium Mobilization Assay
This protocol outlines the steps for measuring changes in intracellular calcium concentration in response to ETB receptor activation and its inhibition by BQ-788.
Materials:
-
Cells expressing the ETB receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
BQ-788
-
ET-1 or other ETB receptor agonist
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[4]
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add serial dilutions of BQ-788 to the wells and incubate for 15-30 minutes at room temperature.[4]
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of the agonist (e.g., ET-1 at its EC80) into the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.[4]
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of BQ-788 to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[5] |
| Inconsistent dose-response curve | Incorrect drug dilutions; BQ-788 degradation; Cell health issues. | Prepare fresh serial dilutions for each experiment. Store BQ-788 stock solutions properly and avoid multiple freeze-thaw cycles. Ensure cells are healthy and in the logarithmic growth phase. |
| BQ-788 shows no effect or reduced potency | Low ETB receptor expression in the cell line; Insufficient incubation time; BQ-788 degradation. | Confirm ETB receptor expression in your cell line using techniques like qPCR or Western blotting. Optimize the pre-incubation time with BQ-788. Prepare fresh BQ-788 working solutions for each experiment. |
| Unexpected agonist-like effect of BQ-788 | At high concentrations, some antagonists can exhibit partial agonism or off-target effects.[6] | Perform a thorough dose-response analysis to identify the optimal concentration range. If agonistic effects are observed, consider using lower concentrations or a different antagonist. At high concentrations (0.2 and 2 µM), BQ-788 has been shown to increase coronary resistance.[6] |
| Precipitate formation in the culture medium | Poor solubility of BQ-788 at the working concentration. | Ensure the final DMSO concentration in the medium is low (typically <0.5%). Prepare fresh dilutions from a high-concentration stock just before use. Gentle warming and vortexing of the stock solution may aid dissolution. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BQ-788 competitively antagonizes ET-1 binding to the ETB receptor, inhibiting downstream signaling.
Caption: Experimental workflow for determining the optimal concentration of BQ-788.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of ET(B) receptors in local clearance of endothelin-1 in rat heart: studies with the antagonists PD 155080 and BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788 dose-response curve not reaching plateau
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BQ-788, a selective endothelin B (ETB) receptor antagonist.
Troubleshooting Guide: BQ-788 Dose-Response Curve Not Reaching Plateau
A common issue encountered during in vitro experiments is a dose-response curve that fails to reach a clear maximal inhibitory plateau. This can complicate the accurate determination of key pharmacological parameters such as IC50. Below is a question-and-answer guide to troubleshoot this specific issue.
Question: My BQ-788 dose-response curve is not reaching a 100% inhibition plateau. What are the potential causes and how can I troubleshoot this?
Answer:
An incomplete plateau in a BQ-788 dose-response curve can arise from several factors related to the compound itself, the experimental setup, or the biological system. Here is a step-by-step guide to help you identify and resolve the issue.
Compound-Related Issues
a. Solubility and Aggregation:
At high concentrations, BQ-788 may come out of solution or form aggregates, reducing its effective concentration and preventing complete receptor blockade.
-
Troubleshooting Steps:
-
Visually inspect your highest concentration wells: Look for any signs of precipitation.
-
Check the solubility of BQ-788 in your assay buffer: The sodium salt of BQ-788 is soluble in water and DMSO. Ensure the final concentration of DMSO is compatible with your assay system (typically <0.5%).
-
Sonication: Briefly sonicate your stock solutions to aid dissolution.
-
Filter your solutions: Use a 0.22 µm filter to remove any potential aggregates before use.
-
b. Compound Stability:
BQ-788, being a peptide-based molecule, may be susceptible to degradation in solution, especially over long incubation times or after multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of BQ-788 on the day of the experiment.[1]
-
Limit freeze-thaw cycles: Aliquot your stock solution upon receipt to minimize the number of times it is frozen and thawed.
-
Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
| Parameter | Recommendation |
| Solvent | DMSO or aqueous buffers |
| Storage | Aliquot and store at -20°C or below |
| Preparation | Prepare fresh solutions for each experiment |
Experimental Protocol & Assay-Related Issues
a. Insufficient Concentration Range:
The range of BQ-788 concentrations tested may not be high enough to achieve full inhibition.
-
Troubleshooting Steps:
-
Extend the concentration range: Test higher concentrations of BQ-788 (e.g., up to 10 µM or higher, if solubility permits). BQ-788 has been shown to have no agonist activity up to 10 µM.[2][3][4][5]
-
Perform a wider dose-response curve: Use a broader range of concentrations with more data points at the higher end.
-
b. Inappropriate Agonist Concentration:
In functional assays, if the concentration of the ET-1 receptor agonist is too high, it can overcome the competitive antagonism of BQ-788, preventing the curve from reaching a plateau.
-
Troubleshooting Steps:
-
Determine the agonist's EC80: Use a concentration of the agonist that elicits approximately 80% of its maximal response. This provides a sufficient window to observe competitive antagonism.
-
Perform a Schild analysis: This involves generating agonist dose-response curves in the presence of increasing concentrations of BQ-788 to confirm competitive antagonism.
-
c. Incubation Time:
Insufficient pre-incubation time with BQ-788 before adding the agonist may not allow for the binding to reach equilibrium.
-
Troubleshooting Steps:
-
Optimize pre-incubation time: Increase the pre-incubation time of BQ-788 with the cells or membranes (e.g., 30-60 minutes) before adding the agonist.
-
| Parameter | Recommendation |
| BQ-788 Concentration Range | Extend up to 10 µM or higher |
| Agonist Concentration | Use EC80 of the agonist |
| Pre-incubation Time | 30-60 minutes |
Biological System-Related Issues
a. Off-Target Effects:
At very high concentrations, BQ-788 might interact with other targets in your experimental system, leading to confounding effects that prevent the dose-response curve from plateauing. While BQ-788 is highly selective for the ETB receptor over the ETA receptor, its effects on other targets at high concentrations are not extensively documented.[2][3][4][5]
-
Troubleshooting Steps:
-
Literature search: Review the literature for any known off-target effects of BQ-788 in your specific cell type or tissue.
-
Use a structurally different ETB antagonist: Compare the dose-response curve of BQ-788 with another selective ETB antagonist to see if the effect is specific to BQ-788.
-
b. Receptor Density:
Very high receptor expression levels in your cell line can lead to a "receptor reserve." In such cases, a higher concentration of the antagonist is required to achieve full inhibition, and the dose-response curve may appear shallower.
-
Troubleshooting Steps:
-
Characterize your cell line: Determine the receptor expression level (Bmax) in your experimental system using a saturation binding assay.
-
Use a cell line with lower receptor expression: If possible, test BQ-788 in a cell line with a lower, more physiologically relevant level of ETB receptor expression.
-
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of BQ-788 for the ETB receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human ETB receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a suitable radiolabeled ETB receptor ligand, such as [¹²⁵I]-ET-1. The final concentration should be at or below its Kd.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): A high concentration of a non-labeled endothelin ligand (e.g., 1 µM ET-1), radioligand, and cell membranes.
-
BQ-788 Competition: A range of BQ-788 concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the log of BQ-788 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This protocol measures the ability of BQ-788 to inhibit agonist-induced calcium mobilization.
-
Cell Culture: Plate cells expressing the ETB receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of BQ-788 in a suitable assay buffer. Also, prepare the agonist (e.g., ET-1) at a concentration corresponding to its EC80.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the BQ-788 dilutions to the wells and pre-incubate for 30-60 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the agonist to all wells simultaneously and measure the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log of BQ-788 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BQ-788? A1: BQ-788 is a potent and selective competitive antagonist of the endothelin B (ETB) receptor.[2][3][4][5] It binds to the ETB receptor and blocks the binding of the endogenous ligand, endothelin-1 (B181129) (ET-1), thereby inhibiting its downstream signaling effects.
Q2: What is the selectivity profile of BQ-788? A2: BQ-788 is highly selective for the ETB receptor over the ETA receptor. The IC50 for ETB is in the low nanomolar range, while for ETA it is in the micromolar range, indicating a selectivity of over 1000-fold.[2][3][4][5]
Q3: What are the recommended solvents and storage conditions for BQ-788? A3: The sodium salt of BQ-788 is soluble in DMSO and aqueous buffers. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from the stock on the day of the experiment.[1]
Q4: Can BQ-788 be used in in vivo studies? A4: Yes, BQ-788 has been used in various in vivo studies in animal models to investigate the physiological and pathophysiological roles of the ETB receptor.[2]
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of BQ-788.
Caption: Experimental workflow for generating a BQ-788 dose-response curve.
References
- 1. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
BQ-788 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of BQ-788, a potent and selective endothelin B (ETB) receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing unexpected physiological responses in my in vivo experiment after administering BQ-788. Are these due to off-target effects?
A1: While off-target effects are a possibility with any pharmacological tool, many unexpected responses to BQ-788 can be attributed to its potent and selective blockade of the ETB receptor. The ETB receptor has diverse physiological roles, and its inhibition can lead to complex systemic effects. For instance, BQ-788 abolishes the transient depressor response to endothelin-1 (B181129) (ET-1), which can result in a seemingly enhanced pressor response.[1][2] In some models, such as Dahl salt-sensitive hypertensive rats, BQ-788 administration can lead to an increase in blood pressure.[3][4] It is also known to markedly increase the plasma concentration of ET-1, which is an indicator of effective ETB receptor blockade in vivo.[3][4] Before concluding an off-target effect, consider if the observed phenotype could be a consequence of potent ETB antagonism in your specific experimental model.
Q2: How selective is BQ-788 for the ETB receptor over the ETA receptor?
A2: BQ-788 is highly selective for the ETB receptor. In vitro binding assays have shown that BQ-788 has an IC50 of 1.2 nM for the human ETB receptor, whereas its IC50 for the human ETA receptor is 1300 nM.[1][2][3] This represents an approximately 1000-fold selectivity for the ETB receptor.
Q3: Has BQ-788 been screened against a broader panel of targets, such as kinases, to identify potential off-target interactions?
A3: Based on publicly available scientific literature, there is no evidence of comprehensive kinase screening or broad off-target profiling for BQ-788. Its characterization has primarily focused on its activity within the endothelin system. Therefore, the potential for off-target effects on other protein families remains largely uncharacterized. When interpreting experimental results, it is important to acknowledge this lack of broad screening data.
Q4: Can BQ-788 exhibit agonist activity at high concentrations?
A4: Studies have shown that BQ-788 does not exhibit agonist activity at concentrations up to 10 µM in isolated rabbit pulmonary arteries.[1][2][3] It acts as a competitive antagonist of the ETB receptor.[1][2][3]
Q5: Are there any known safety concerns or adverse effects associated with BQ-788?
A5: In a first-in-human proof-of-concept study involving intralesional administration of BQ-788 to melanoma skin metastases, the treatment was well-tolerated with no adverse events observed.[5] However, it is important to note that this was a small study with a specific route of administration. For other applications, a thorough safety assessment in the relevant experimental model is recommended.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the on-target and off-target activity of BQ-788.
| Target | Cell Line/Tissue | Assay Type | Value | Reference |
| ETB Receptor | Human Girardi heart cells | 125I-ET-1 Binding | IC50 = 1.2 nM | [1][2][3] |
| ETA Receptor | Human neuroblastoma SK-N-MC cells | 125I-ET-1 Binding | IC50 = 1300 nM | [1][2][3] |
| ETB Receptor | Isolated rabbit pulmonary artery | Vasoconstriction induced by BQ-3020 | pA2 = 8.4 | [1][2][3] |
Experimental Protocols
125I-ET-1 Binding Assay (Competitive Inhibition)
This protocol is a generalized representation based on the cited literature for determining the IC50 values of BQ-788 for ETA and ETB receptors.
-
Cell Culture: Human Girardi heart cells (expressing ETB receptors) and human neuroblastoma SK-N-MC cells (expressing ETA receptors) are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of 125I-labeled ET-1 is incubated with the cell membrane preparations in the presence of increasing concentrations of BQ-788.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of BQ-788 that inhibits 50% of the specific binding of 125I-ET-1 (IC50) is determined by non-linear regression analysis.
Visualizations
Signaling Pathway of BQ-788 Action
Caption: BQ-788 potently and selectively inhibits the ETB receptor.
Experimental Workflow for Assessing BQ-788 Selectivity
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BQ-788 Negative Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting negative control experiments for BQ-788, a potent and selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in a BQ-788 experiment?
A1: The primary purpose of a negative control is to ensure that the observed effects are due to the specific antagonism of the ETB receptor by BQ-788 and not due to other factors. These factors can include the vehicle used to dissolve BQ-788, off-target effects of the compound, or the experimental procedure itself.
Q2: What is the most common negative control for BQ-788 treatment?
A2: The most common and essential negative control is a vehicle control . This consists of treating a parallel experimental group with the same solvent used to dissolve BQ-788, administered at the same volume and concentration as the BQ-788 treatment group. For example, if BQ-788 is dissolved in phosphate-buffered saline (PBS) for in vivo administration, the negative control group would receive an identical administration of PBS alone.[1][2]
Q3: Are there other types of negative controls to consider for BQ-788 experiments?
A3: Yes, other negative controls can strengthen the interpretation of your results:
-
Inactive Compound Control: The ideal negative control is a structurally similar but biologically inactive version of BQ-788. However, a commercially available, certified inactive enantiomer or analog of BQ-788 is not widely documented.
-
Alternative Antagonist Control: To demonstrate specificity for the ETB receptor, an antagonist for a different receptor, such as BQ-123 (a selective ETA receptor antagonist), can be used. This helps to show that the observed effects are specific to ETB receptor blockade.
-
Untreated Control: An untreated group can serve as a baseline to assess the overall health and response of the experimental model (cells or animals) in the absence of any treatment.
Troubleshooting Guides
Issue 1: I am observing an unexpected effect in my vehicle control group.
-
Possible Cause 1: Vehicle Toxicity: The solvent used as a vehicle may have inherent biological activity or toxicity at the concentration used.
-
Troubleshooting Steps:
-
Review the literature for known effects of the vehicle on your specific cell type or animal model.
-
Perform a dose-response experiment with the vehicle alone to determine if the observed effect is concentration-dependent.
-
If possible, switch to a more inert vehicle, such as sterile saline or a different buffer.
-
-
-
Possible Cause 2: Contamination: The vehicle may be contaminated with bacteria, endotoxins, or other biologically active substances.
-
Troubleshooting Steps:
-
Ensure the vehicle is sterile and prepared under aseptic conditions.
-
Test the vehicle for endotoxin (B1171834) levels, especially for in vivo experiments.
-
Prepare a fresh batch of the vehicle and repeat the experiment.
-
-
Issue 2: BQ-788 is not showing the expected inhibitory effect compared to the negative control.
-
Possible Cause 1: Insufficient BQ-788 Concentration: The concentration of BQ-788 may be too low to effectively antagonize the ETB receptors in your experimental system.
-
Troubleshooting Steps:
-
Verify the concentration and purity of your BQ-788 stock solution.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration of BQ-788 in your model. BQ-788 has been shown to have an IC50 of 1.2 nM for ETB receptors in human Girardi heart cells.[3]
-
-
-
Possible Cause 2: Low ETB Receptor Expression: The cells or tissue being studied may have low or no expression of the ETB receptor.
-
Troubleshooting Steps:
-
Confirm ETB receptor expression in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry.
-
Select a cell line or animal model known to have robust ETB receptor expression.
-
-
-
Possible Cause 3: Agonist Concentration is Too High: If you are co-administering an ETB receptor agonist (like endothelin-1), its concentration may be too high, overcoming the competitive antagonism of BQ-788.
-
Troubleshooting Steps:
-
Perform a dose-response of the agonist in the presence of a fixed concentration of BQ-788 to demonstrate a rightward shift in the dose-response curve, which is characteristic of competitive antagonism.
-
-
Data Presentation
Table 1: Example Data from a Cell Proliferation Assay with BQ-788 and Negative Controls
| Treatment Group | BQ-788 Concentration (nM) | Agonist (ET-1) Concentration (nM) | Cell Proliferation (% of Untreated Control) | Standard Deviation |
| Untreated Control | 0 | 0 | 100 | 5.2 |
| Vehicle Control (PBS) | 0 | 10 | 150 | 8.1 |
| BQ-788 | 10 | 10 | 105 | 6.5 |
| BQ-788 | 100 | 10 | 98 | 4.9 |
| BQ-123 (ETA Antagonist) | 100 | 10 | 145 | 7.8 |
Experimental Protocols
Protocol 1: In Vitro Negative Control for BQ-788 in a Cell-Based Assay
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of BQ-788 in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare working solutions of BQ-788 by diluting the stock in a cell culture medium.
-
Prepare a vehicle control solution containing the same final concentration of the solvent as the highest concentration of BQ-788 used.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment solutions (untreated, vehicle control, BQ-788 at various concentrations) to the respective wells.
-
If applicable, add the ETB receptor agonist (e.g., endothelin-1) to the appropriate wells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the desired functional assay (e.g., proliferation assay, signaling pathway analysis).
Protocol 2: In Vivo Negative Control for BQ-788 in a Murine Model
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Preparation of Treatment Solutions:
-
Dissolve BQ-788 in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Prepare a vehicle control solution of sterile PBS.
-
-
Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, BQ-788 treatment group).
-
Administration: Administer BQ-788 or the vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal, or direct intralesional injection).[1][2] The dosage and frequency will depend on the specific experimental design.
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes.
-
Endpoint Analysis: At the end of the experiment, collect tissues or samples for further analysis (e.g., histology, gene expression analysis).
Visualizations
Caption: BQ-788 competitively antagonizes the ETB receptor, blocking ET-1 binding.
Caption: A typical experimental workflow includes untreated, vehicle, and BQ-788 groups.
Caption: The specific effect of BQ-788 is determined by accounting for vehicle effects.
References
Technical Support Center: Addressing Variability in In Vivo Experiments with BQ-788
Welcome to the technical support center for BQ-788, a potent and selective endothelin B (ETB) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability in in vivo experiments involving BQ-788. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate potential challenges and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is BQ-788 and what is its primary mechanism of action?
A1: BQ-788 is a selective antagonist of the endothelin B (ETB) receptor.[1][2] Its full chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][2] BQ-788 exerts its effects by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to ETB receptors.[1] This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.[1]
Q2: What are the typical in vivo effects of BQ-788?
A2: The in vivo effects of BQ-788 can vary depending on the animal model and physiological state. In conscious rats, BQ-788 has been shown to inhibit the depressor response induced by ET-1 or the ETB-selective agonist sarafotoxin S6c, without affecting the pressor response.[1] Interestingly, in Dahl salt-sensitive hypertensive rats, intravenous administration of BQ-788 can lead to an increase in blood pressure.[1][3] This is thought to be due to the blockade of ETB receptor-mediated clearance of circulating ET-1, making more ET-1 available to bind to ETA receptors on vascular smooth muscle cells, leading to vasoconstriction. BQ-788 has also been reported to inhibit ET-1-induced bronchoconstriction and tumor growth.[1][3]
Q3: How can I be sure that BQ-788 is active in my in vivo experiment?
A3: A key indicator of BQ-788 activity in vivo is a marked increase in the plasma concentration of endothelin-1 (ET-1).[1][3] This occurs because BQ-788 blocks the ETB receptor-mediated clearance of ET-1 from the circulation. Therefore, measuring plasma ET-1 levels before and after BQ-788 administration can serve as a useful biomarker for target engagement.
Troubleshooting Guide
High variability in in vivo experiments can be frustrating and can compromise the validity of your results. Below are common issues encountered when working with BQ-788 and steps to troubleshoot them.
Issue 1: High Variability in Blood Pressure Readings
-
Potential Cause 1: Animal Stress. Stress can significantly impact blood pressure. Handling, restraint, and the experimental environment can all contribute to variability.
-
Troubleshooting Steps:
-
Acclimatize animals to the experimental setup and handling procedures for a sufficient period before starting the experiment.
-
Use telemetry for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.
-
Ensure a quiet and controlled environment during the experiment.
-
-
-
Potential Cause 2: Anesthesia. Anesthetics can have profound effects on cardiovascular parameters and may interact with the endothelin system.
-
Troubleshooting Steps:
-
If possible, conduct experiments in conscious animals to avoid the confounding effects of anesthesia.
-
If anesthesia is necessary, choose an anesthetic with minimal cardiovascular effects and use a consistent and well-controlled anesthetic depth.
-
Be aware that some anesthetics can alter the expression of endothelin receptors.
-
-
-
Potential Cause 3: Inconsistent Drug Administration. The route and rate of BQ-788 administration can influence its pharmacokinetic and pharmacodynamic profile.
Issue 2: Lack of Expected Efficacy
-
Potential Cause 1: Inadequate Dose. The effective dose of BQ-788 can vary depending on the species, disease model, and the specific endpoint being measured.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Poor Bioavailability or Rapid Clearance. The pharmacokinetic properties of BQ-788 may limit its exposure at the target site.
-
Troubleshooting Steps:
-
Consider the route of administration. Intravenous administration provides 100% bioavailability.
-
For sustained exposure, a continuous infusion may be more appropriate than bolus injections.
-
While specific pharmacokinetic data for BQ-788 is limited in the public domain, understanding the general principles of peptide pharmacokinetics can be helpful.
-
-
-
Potential Cause 3: Compound Instability or Improper Storage. BQ-788, being a peptide-based molecule, can be susceptible to degradation.
Issue 3: Unexpected or Off-Target Effects
-
Potential Cause 1: Low Selectivity at High Concentrations. While BQ-788 is highly selective for the ETB receptor, at very high concentrations, it may exhibit some activity at the ETA receptor.
-
Troubleshooting Steps:
-
Use the lowest effective dose determined from your dose-response studies.
-
To confirm that the observed effect is ETB-specific, consider using a selective ETA receptor antagonist as a control.
-
-
-
Potential Cause 2: Interaction with Other Biological Systems. The endothelin system is complex and interacts with other signaling pathways.
-
Troubleshooting Steps:
-
Thoroughly review the literature for known interactions between the endothelin system and the biological process you are studying.
-
Consider including additional control groups to investigate potential confounding factors.
-
-
Data Presentation
BQ-788 In Vitro Potency
| Cell Line | Receptor | Assay | IC50 (nM) | Reference |
| Human Girardi heart cells | ETB | 125I-labeled ET-1 binding | 1.2 | [1][2] |
| Human neuroblastoma SK-N-MC cells | ETA | 125I-labeled ET-1 binding | 1300 | [1][2] |
BQ-788 In Vivo Efficacy in Rats
| Animal Model | Administration Route | Dose | Effect | Reference |
| Conscious Rats | i.v. infusion | 3 mg/kg/h | Completely inhibited ETB-mediated depressor response | [1] |
| Dahl Salt-Sensitive Hypertensive Rats | i.v. infusion | 3 mg/kg/h | Increased blood pressure by ~20 mm Hg | [1][3] |
| Pithed Rats | i.v. | 3 mg/kg | Eightfold leftward shift in ET-1 dose-response curve | [7] |
Experimental Protocols
Protocol for Continuous Intravenous Infusion of BQ-788 in Rats
This protocol is a general guideline and should be adapted and optimized for specific experimental needs.
1. Materials:
-
BQ-788 sodium salt
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Infusion pump
-
Catheters for intravenous cannulation
-
Surgical instruments for catheter implantation
-
Anesthesia (if required for surgery)
2. Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia.
-
Allow the animals to recover from surgery as recommended by your institution's animal care and use committee.
3. BQ-788 Solution Preparation:
-
On the day of the experiment, dissolve BQ-788 in sterile saline to the desired concentration. Ensure the solution is clear and free of precipitation.
-
For example, to achieve a dose of 3 mg/kg/h for a 300g rat with an infusion rate of 1 ml/h, the concentration of the BQ-788 solution would be 0.9 mg/ml.
4. Experimental Procedure:
-
Connect the catheter to the infusion pump.
-
Begin the infusion of the vehicle (saline) to establish a baseline.
-
After the baseline period, switch to the BQ-788 solution and infuse continuously for the desired duration.
-
Monitor physiological parameters (e.g., blood pressure, heart rate) throughout the experiment.
-
At the end of the experiment, collect blood and/or tissue samples for analysis.
Mandatory Visualizations
Endothelin B Receptor Signaling Pathway
Caption: Endothelin B Receptor Signaling Pathway and BQ-788 Inhibition.
Experimental Workflow for Investigating BQ-788 Effects on Blood Pressure
Caption: Workflow for In Vivo BQ-788 Blood Pressure Study.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous rat intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of endothelin antagonists with or without BQ 788 on ET-1 responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with peptide antagonists like BQ-788 in research.
Welcome to the technical support center for the selective peptide antagonist, BQ-788. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BQ-788 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is BQ-788 and what is its primary mechanism of action?
BQ-788 is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[1][2][3][4] Its chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][2] It functions by binding to the ETB receptor and preventing the binding of its natural ligand, endothelin-1 (B181129) (ET-1), thereby inhibiting the downstream signaling pathways activated by this receptor.
Q2: How selective is BQ-788 for the ETB receptor over the ETA receptor?
BQ-788 exhibits high selectivity for the ETB receptor. In vitro studies have shown that it potently inhibits the binding of radiolabeled ET-1 to ETB receptors with an IC50 of approximately 1.2 nM.[1][2][4] In contrast, its inhibitory activity at the ETA receptor is significantly lower, with a reported IC50 of around 1300 nM, indicating a selectivity of over 1000-fold for the ETB receptor.[1][2]
Q3: What are the recommended storage and handling conditions for BQ-788?
For optimal stability, BQ-788 sodium salt should be stored at -20°C.[4] It is recommended to prepare solutions fresh for each experiment due to the compound's instability in solution.[5] If storage of a stock solution is necessary, it can be stored at -20°C for up to one month.[6] Before use, ensure any stored solution is brought to room temperature and that no precipitation is visible.[6]
Q4: In which solvents is BQ-788 soluble?
This compound is soluble in water (up to 50 mg/mL) and DMSO (up to 5 mM).[5][7] For in vivo studies, a common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of BQ-788 in In Vitro Assays
Possible Causes and Solutions:
-
Degradation of BQ-788: As a peptide, BQ-788 can be susceptible to degradation, especially in solution.
-
Incorrect Concentration: The effective concentration of BQ-788 can vary depending on the cell type and assay conditions.
-
Low Receptor Expression: The target cells may not express a sufficient number of ETB receptors.
-
Assay Interference: Components of the assay medium could interfere with BQ-788 activity.
-
Troubleshooting Step: Review the composition of your cell culture medium and assay buffers. Some components may non-specifically bind to the peptide. Consider simpler buffer systems for the duration of the treatment.
-
Issue 2: Unexpected Vasoconstriction or Pressor Response in In Vivo Studies
Possible Causes and Solutions:
-
Off-Target Effects at High Concentrations: While highly selective for the ETB receptor, at higher concentrations (e.g., 10 µM), BQ-788 has been reported to have a weak antagonistic effect on the ETA1 receptor.[9][10] Blockade of endothelial ETB receptors, which mediate vasodilation, can unmask the vasoconstrictor effects of ET-1 acting on ETA receptors.
-
Increased Plasma ET-1 Levels: Blockade of ETB receptors, which are involved in the clearance of ET-1 from the circulation, can lead to a significant increase in plasma ET-1 levels.[1][2] This elevated ET-1 can then act on unblocked ETA receptors, causing vasoconstriction.
-
Troubleshooting Step: Measure plasma ET-1 levels in your experimental animals to assess this effect. Be mindful of this phenomenon when interpreting blood pressure and hemodynamic data.
-
Issue 3: Difficulty Dissolving BQ-788 for In Vivo Administration
Possible Causes and Solutions:
-
Poor Solubility in Aqueous Buffers: While the sodium salt is water-soluble, achieving high concentrations for in vivo dosing in simple aqueous buffers can be challenging.
-
Troubleshooting Step: For intravenous administration, a recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested preparation involves dissolving BQ-788 in DMSO first, then adding PEG300, followed by Tween-80, and finally saline to the desired volume.[5] Always ensure the final solution is clear and free of precipitates.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ETB Receptor) | 1.2 nM | Human Girrardi heart cells | [1][2][4] |
| IC50 (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | [1][2] |
| pA2 (ETB-selective agonist) | 8.4 | Isolated rabbit pulmonary arteries | [1][2] |
| In Vivo Dose (Rat) | 3 mg/kg/h (i.v.) | Conscious rats | [1][2] |
| Solubility in Water | 50 mg/mL | N/A | [5] |
| Solubility in DMSO | 5 mM | N/A | [7] |
Experimental Protocols
Radioligand Binding Assay for ETB Receptor
Objective: To determine the binding affinity of BQ-788 for the ETB receptor.
Materials:
-
Cells or tissue expressing ETB receptors
-
Lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail)
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]-ET-1)
-
BQ-788
-
Non-specific binding control (e.g., high concentration of unlabeled ET-1)
-
GF/C filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration.[1]
-
Assay Setup: In a 96-well plate, add membrane preparation (e.g., 50-120 µg protein for tissue), varying concentrations of BQ-788, and a fixed concentration of [125I]-ET-1. For non-specific binding, add a high concentration of unlabeled ET-1 instead of BQ-788.[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[1]
-
Filtration: Stop the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI. Wash the filters multiple times with ice-cold wash buffer.[1]
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of BQ-788 by fitting the data to a competition binding curve using appropriate software.
In Vitro Calcium Mobilization Assay
Objective: To assess the antagonistic activity of BQ-788 on ETB receptor-mediated calcium signaling.
Materials:
-
Cells expressing ETB receptors (e.g., HEK293-ETB)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
ET-1 (agonist)
-
BQ-788
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fura-2 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[12]
-
Antagonist Pre-treatment: Wash the cells with assay buffer and then pre-incubate with varying concentrations of BQ-788 for a defined period (e.g., 5-15 minutes) at 37°C.[5]
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a pre-determined concentration of ET-1 (e.g., EC80) to stimulate the ETB receptors.
-
Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of BQ-788 to determine its IC50 for inhibiting the ET-1-induced calcium response.
Visualizations
Caption: ETB Receptor Signaling and BQ-788 Inhibition.
Caption: In Vitro Antagonist Assay Workflow.
Caption: Troubleshooting In Vitro BQ-788 Experiments.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic inhibition by BQ-123 and BQ-788 of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ETB Receptor Antagonism: BQ-788 Sodium Salt vs. Bosentan
For researchers and professionals in drug development, understanding the nuanced differences between endothelin (ET) receptor antagonists is critical for designing targeted experiments and therapies. This guide provides an objective comparison of BQ-788 sodium salt, a highly selective ETB receptor antagonist, and bosentan (B193191), a dual ETA/ETB receptor antagonist, supported by experimental data.
Introduction to Endothelin Receptor Antagonists
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G-protein-coupled receptor subtypes: ETA and ETB.[1][2] While ETA receptor activation primarily leads to vasoconstriction and cell proliferation, the ETB receptor has more complex roles, including mediating vasodilation via nitric oxide release from endothelial cells and clearing circulating ET-1.[1][3][4]
This compound is a peptidic, highly selective competitive antagonist of the ETB receptor.[5][6][7] Its specificity makes it an invaluable tool for elucidating the physiological and pathophysiological functions of the ETB receptor.[5][7]
Bosentan is a non-peptide, orally active dual antagonist that competitively inhibits both ETA and ETB receptors.[8][9][10][11] It is the first endothelin receptor antagonist to be approved for clinical use, primarily for the treatment of pulmonary arterial hypertension (PAH).[8][9][12]
Mechanism of Action
BQ-788 acts by selectively binding to the ETB receptor, preventing the binding of endogenous endothelins like ET-1. This blockade allows researchers to isolate and study the effects mediated specifically by the ETB receptor, such as its role in vasodilation, ET-1 clearance, and potential contributions to various disease states.[5][13]
Bosentan functions by blocking both ETA and ETB receptors.[10][11] By inhibiting the ETA receptor, it counteracts the potent vasoconstrictive and proliferative effects of ET-1.[8][11] Simultaneously, its blockade of the ETB receptor can prevent ETB-mediated vasoconstriction in certain vascular smooth muscles, although it also inhibits the beneficial endothelial ETB functions of vasodilation and ET-1 clearance.[4][10]
Data Presentation
The following tables summarize quantitative data comparing the performance of BQ-788 and bosentan.
Table 1: In Vitro Receptor Binding Affinity
This table compares the binding affinities of BQ-788 and bosentan to ETA and ETB receptors, typically determined through radioligand binding assays. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Compound | Receptor Subtype | Cell Line/Tissue | IC50 (nM) | Selectivity (ETB vs. ETA) |
| BQ-788 | ETB | Human Girardi heart cells | 1.2[5][6][7][14][15] | ~1083-fold for ETB |
| ETA | Human SK-N-MC cells | 1300[5][6][7][14][15] | ||
| Bosentan | ETA | Human smooth muscle cells | ~20-30 | ~20-fold for ETA |
| ETB | Human placenta cells | ~400-600 |
*Note: Specific IC50 values for bosentan can vary between studies. The selectivity ratio for the ETA receptor is reported to be approximately 20:1.[16]
Table 2: In Vitro Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist. The pA2 or pKB value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, indicating competitive antagonism.
| Compound | Assay | Agonist | pA2 / pKB Value |
| BQ-788 | Isolated rabbit pulmonary artery vasoconstriction | BQ-3020 (ETB agonist) | 8.4[6][7] |
| Bosentan | Isolated human pulmonary artery contraction | Endothelin-1 | 6.28[17] |
| Isolated human radial artery contraction | Endothelin-1 | 6.04[17] |
Table 3: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters for bosentan. As a research tool primarily used in vitro and in acute in vivo experiments, detailed pharmacokinetic data for BQ-788 is not as readily available.
| Parameter | Bosentan |
| Bioavailability | ~50% (oral)[10][18] |
| Half-life (t½) | ~5 hours[9][10][18] |
| Metabolism | Hepatic, via CYP2C9 and CYP3A4[10][18][19] |
| Excretion | Primarily biliary[18] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ETB receptor signaling in endothelial cells leading to vasodilation.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating endothelin receptor antagonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) and selectivity of BQ-788 and bosentan for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines selectively expressing human ETA (e.g., SK-N-MC cells) or ETB receptors (e.g., Girardi heart cells).[5][7]
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand such as [125I]ET-1, and varying concentrations of the unlabeled antagonist (BQ-788 or bosentan).
-
Incubation: The components are incubated to allow competitive binding between the radioligand and the antagonist to the receptors, reaching equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves.
In Vitro Functional Assay (Isolated Artery Vasoconstriction)
Objective: To measure the functional antagonistic potency (pA2/pKB) of the compounds.
Methodology:
-
Tissue Preparation: Rings of an appropriate blood vessel, such as rabbit pulmonary artery, are dissected and mounted in organ baths filled with a physiological salt solution, maintained at 37°C and aerated.[17]
-
Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension.
-
Concentration-Response Curves: A cumulative concentration-response curve is generated for an agonist (e.g., an ETB-selective agonist like BQ-3020 for testing BQ-788, or ET-1 for bosentan).[7][17]
-
Antagonist Incubation: After washing the tissue, it is incubated with a fixed concentration of the antagonist (BQ-788 or bosentan) for a set period.
-
Second Curve Generation: A second concentration-response curve for the agonist is generated in the presence of the antagonist. This is repeated with several different antagonist concentrations.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 or pKB value, providing a measure of the antagonist's potency.
Conclusion
BQ-788 and bosentan represent two distinct classes of endothelin receptor antagonists with different applications in research and medicine.
-
BQ-788 is a potent and highly selective ETB receptor antagonist.[5][6] Its value lies in its utility as a research tool to specifically investigate the roles of the ETB receptor in various physiological and pathological processes, from cardiovascular regulation to tumor biology.[5][13]
-
Bosentan is a clinically approved dual ETA/ETB receptor antagonist.[12] Its therapeutic efficacy, particularly in pulmonary arterial hypertension, stems from its ability to block the detrimental vasoconstrictive and proliferative effects mediated by both ETA and ETB receptors on smooth muscle cells.[8][11]
The choice between these two compounds is dictated by the objective: BQ-788 is ideal for targeted basic research into ETB receptor function, while bosentan is suited for therapeutic applications where broad antagonism of the endothelin system is desired.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. BQ-788, a selective endothelin ET(B) receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterispharma.com [sterispharma.com]
- 9. Articles [globalrx.com]
- 10. Bosentan - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 12. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. pnas.org [pnas.org]
- 16. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of BQ-788 and A-192621: Potency and Selectivity for the Endothelin-B Receptor
In the landscape of pharmacological tools for studying the endothelin system, the selective antagonism of endothelin receptor subtypes is crucial for elucidating their distinct physiological and pathological roles. This guide provides a detailed comparison of two prominent ET-B receptor selective antagonists, BQ-788 and A-192621, focusing on their binding affinities, selectivity, and the methodologies used for their characterization. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.
At a Glance: Potency and Selectivity
Both BQ-788 and A-192621 exhibit high affinity and selectivity for the endothelin-B (ET-B) receptor over the endothelin-A (ET-A) receptor. The following table summarizes their key binding parameters.
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Selectivity (ET-A IC50 / ET-B IC50) |
| BQ-788 | ET-B | 1.2[1][2] | - | ~1083-fold |
| ET-A | 1300[1][2] | - | ||
| A-192621 | ET-B | 4.5[3] | 8.8[3] | ~951-fold |
| ET-A | 4280[3] | 5600[3] |
BQ-788 is a potent and highly selective ET-B receptor antagonist, demonstrating over a 1000-fold selectivity for the ET-B receptor.[1] A-192621 is also a potent and selective nonpeptide antagonist of the ET-B receptor with a selectivity of approximately 951-fold.[3]
Experimental Methodologies
The determination of the binding affinities and selectivity of BQ-788 and A-192621 relies on competitive radioligand binding assays. Below is a detailed description of a representative experimental protocol.
Radioligand Binding Assay: A Representative Protocol
This protocol outlines the general steps involved in a competitive binding assay to determine the inhibitory concentration (IC50) of a test compound (e.g., BQ-788 or A-192621) against a specific endothelin receptor subtype.
Objective: To determine the concentration of an unlabeled antagonist that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target endothelin receptor (e.g., human Girardi heart cells for ET-B, human neuroblastoma SK-N-MC cells for ET-A, or CHO cells transfected with cloned human ET-A or ET-B receptors).[1][2][4]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-ET-1).[1][2][4]
-
Test Compound: Unlabeled antagonist (BQ-788 or A-192621) at various concentrations.
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Filtration System: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value is then determined from the resulting dose-response curve.
Below is a visual representation of a typical experimental workflow for a competitive binding assay.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of endothelin receptor antagonists ABT-627, ABT-546, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BQ-788: A Comparative Guide to its G Protein-Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of BQ-788's cross-reactivity with other G protein-coupled receptors (GPCRs), supported by available experimental data and detailed methodologies. While BQ-788 is extensively documented as a potent and highly selective antagonist for the endothelin B (ETB) receptor, its interaction with a broader range of GPCRs is not widely reported in publicly available literature.
BQ-788, a cyclic peptide derivative, is a cornerstone tool in elucidating the physiological and pathological roles of the endothelin system. Its utility is intrinsically linked to its selectivity, which minimizes off-target effects and allows for precise interrogation of ETB receptor function. This guide synthesizes the existing data on BQ-788's binding affinity and functional activity, focusing primarily on its well-characterized profile against endothelin receptors.
Quantitative Data Summary
The selectivity of BQ-788 is most prominently demonstrated by its differential binding affinities for the endothelin A (ETA) and ETB receptors. The following table summarizes the key quantitative data from in vitro studies.
| Receptor | Ligand | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Selectivity (ETA/ETB) | Reference |
| Endothelin B (ETB) | BQ-788 | Radioligand Binding ([¹²⁵I]-ET-1) | Human Girardi heart cells | IC₅₀ | 1.2 | ~1083-fold | [1][2] |
| Endothelin A (ETA) | BQ-788 | Radioligand Binding ([¹²⁵I]-ET-1) | Human neuroblastoma SK-N-MC cells | IC₅₀ | 1300 | [1][2] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams illustrate the endothelin receptor signaling cascade and a typical experimental workflow for assessing receptor binding.
References
A Comparative Guide to the Efficacy of BQ-788 and Other Non-Peptide ETB Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BQ-788, a selective peptide antagonist of the endothelin B (ETB) receptor, with other non-peptide ETB antagonists. The information presented is collated from various scientific studies to aid researchers in selecting the appropriate antagonist for their experimental needs. This document focuses on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of ETB Receptor Antagonists
The following table summarizes the binding affinities and selectivity of BQ-788 and several non-peptide ETB antagonists for the endothelin A (ETA) and ETB receptors. Lower IC50 and Ki values indicate higher binding affinity.
| Antagonist | Type | Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETA/ETB) | Reference(s) |
| BQ-788 | Peptide | ETB | 1.2 | - | ~1083 | [1][2] |
| ETA | 1300 | - | [1][2] | |||
| A-192621 | Non-Peptide | ETB | 4.5 | 8.8 | ~636 | [3][4] |
| ETA | 4280 | 5600 | [3][4] | |||
| Bosentan | Non-Peptide | ETB | - | 80 | ~0.1 (Slightly ETA selective) | [5][6] |
| ETA | - | - | [7] | |||
| SB-209670 | Non-Peptide | ETB | - | 18 | ~0.01 (ETA selective) | [8][9][10] |
| ETA | - | 0.2 | [8][9][10] | |||
| IRL-2500 | Non-Peptide | ETB | 1.3 | - | ~72 | [11] |
| ETA | 94 | - | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of ETB antagonists.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) and concentration required to inhibit 50% of binding (IC50) of a ligand to its receptor.
Objective: To determine the binding affinity and selectivity of antagonists for ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., human Girardi heart cells for ETB, human neuroblastoma SK-N-MC cells for ETA, or CHO cells transfected with the respective human receptors).[1][2][12] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a suitable buffer.[13]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist being tested.[1][2]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays assess the ability of an antagonist to inhibit the biological response induced by an agonist, providing a measure of its functional potency.
Objective: To determine the functional antagonism of ETB receptor antagonists.
Example: Isolated Blood Vessel Contraction/Relaxation Assay
-
Tissue Preparation: Rings of isolated blood vessels, such as rabbit pulmonary artery or rat aorta, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1][2]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Agonist-Induced Response: A cumulative concentration-response curve is generated for an ETB-selective agonist (e.g., sarafotoxin S6c or BQ-3020) to induce either vasoconstriction or vasorelaxation.[1][2]
-
Antagonist Incubation: The tissues are then washed and incubated with a fixed concentration of the antagonist (e.g., BQ-788) for a specific period.
-
Repeat Agonist Response: The concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the degree of the rightward shift in the agonist's concentration-response curve and is often expressed as a pA2 value. A parallel rightward shift is indicative of competitive antagonism.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ETB receptor signaling pathway and a typical experimental workflow for evaluating ETB antagonists.
Caption: ETB Receptor Signaling Pathway.
Caption: Experimental Workflow for ETB Antagonist Evaluation.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-192621 | ETB Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of BQ-788's Efficacy as a Selective Endothelin B Receptor Antagonist Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative overview of the selective endothelin B (ETB) receptor antagonist, BQ-788, detailing its performance across various cell lines and supported by experimental data. The objective is to offer a clear perspective on its reliability and specificity as a research tool.
BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes including vasoconstriction, cell proliferation, and tumor growth.[1][2] Its efficacy and selectivity have been demonstrated in numerous in vitro and in vivo studies. This guide focuses on the reproducibility of its effects at the cellular level.
Quantitative Comparison of BQ-788 Activity
The inhibitory concentration (IC50) and binding affinity of BQ-788 are key indicators of its potency and selectivity. The following table summarizes the quantitative data from various studies, highlighting the compound's consistent high affinity for the ETB receptor and significantly lower affinity for the ETA receptor.
| Cell Line/Tissue | Receptor Type | Assay Type | Measured Value (IC50/pA2) | Reference |
| Human Girardi Heart (hGH) Cells | ETB | Radioligand Binding | 1.2 nM (IC50) | [2][3][4] |
| Human Neuroblastoma SK-N-MC Cells | ETA | Radioligand Binding | 1300 nM (IC50) | [2][3][4] |
| Rabbit Pulmonary Artery | ETB | Vasoconstriction Assay | 8.4 (pA2) | [2][3][4] |
| Rat Aorta | ETB1 | Relaxation Assay | 3 µM (EC50) | [5] |
This remarkable selectivity, with over a 1000-fold preference for the ETB receptor over the ETA receptor, is a consistent finding across different experimental systems.[6]
Experimental Methodologies
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental protocols. Below are summaries of the key assays used to characterize the effects of BQ-788.
Radioligand Binding Assay
This assay is fundamental in determining the binding affinity of a ligand to its receptor.
-
Objective: To quantify the binding of BQ-788 to ETA and ETB receptors.
-
General Protocol:
-
Cell Culture: Human Girardi heart cells (expressing ETB receptors) and human neuroblastoma SK-N-MC cells (expressing ETA receptors) are cultured to confluence.[2][3][4]
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., 125I-labeled ET-1) in the presence of varying concentrations of BQ-788.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured to determine the amount of bound radioligand.
-
Data Analysis: The concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Functional Assays (e.g., Vasoconstriction Assay)
These assays measure the physiological response to receptor activation or inhibition.
-
Objective: To assess the antagonistic effect of BQ-788 on ETB receptor-mediated physiological responses.
-
General Protocol:
-
Tissue Preparation: Isolated rabbit pulmonary arteries are mounted in an organ bath.[2][3][4]
-
Agonist Stimulation: An ETB-selective agonist is added to induce vasoconstriction.
-
Antagonist Application: The experiment is repeated in the presence of increasing concentrations of BQ-788.
-
Response Measurement: The contractile response of the artery is measured.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is determined.
-
Signaling Pathway of BQ-788 Action
BQ-788 exerts its effects by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor. This inhibition disrupts the downstream signaling cascades that are normally initiated by ET-1 binding. The following diagram illustrates the established signaling pathway.
Caption: BQ-788 inhibits ETB receptor signaling.
Reproducibility and Cross-Cell Line Consistency
The data consistently demonstrates that BQ-788 is a highly selective antagonist for the ETB receptor. Its effects on inhibiting ET-1 induced responses are reproducible across different cell lines and tissues expressing this receptor. For instance, BQ-788 has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and glioma, where the ETB receptor is often overexpressed.[1] Furthermore, in a first-in-human study on melanoma skin metastases, intralesional administration of BQ-788 was well-tolerated and showed signs of reducing melanoma cell viability, consistent with preclinical findings.[7]
Experimental Workflow for Assessing BQ-788's Effects
The following diagram outlines a typical workflow for evaluating the efficacy of BQ-788 in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endothelial ET(B) Receptor Antagonists: BQ-788 versus PD 142893
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used endothelin (ET) receptor antagonists, BQ-788 and PD 142893, with a specific focus on their activity at the endothelial ET(B) receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the selection of the most appropriate antagonist for your research needs.
Introduction
The endothelin system plays a crucial role in vascular homeostasis, with the ET(B) receptor subtype on endothelial cells being a key mediator of vasodilation through the release of nitric oxide (NO). Antagonists of this receptor are invaluable tools for elucidating the physiological and pathophysiological roles of the endothelin system. BQ-788 is a highly selective ET(B) receptor antagonist, while PD 142893 is characterized as a non-selective, mixed ET(A)/ET(B) antagonist. This guide will delve into their pharmacological profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters of BQ-788 and PD 142893, providing a clear comparison of their potency and selectivity for the endothelin ET(A) and ET(B) receptors.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Potency (IC₅₀, nM) | Selectivity (ET(A)/ET(B)) |
| BQ-788 | ET(B) | - | 1.2[1] | ~1083-fold for ET(B) |
| ET(A) | - | 1300[1] | ||
| PD 142893 | ET(B) | 54 | - | ~0.57-fold for ET(A) |
| ET(A) | 31 | - |
Table 2: Functional Antagonism
| Compound | Assay System | Agonist | pA₂ Value |
| BQ-788 | Isolated rabbit pulmonary artery | BQ-3020 (ET(B) selective) | 8.4[1] |
| PD 142893 | Isolated perfused rat mesentery (endothelial ET(B)) | Sarafotoxin S6c | Significantly greater than for smooth muscle ET(B)[2] |
| Isolated perfused rat kidney (smooth muscle ET(B)) | Sarafotoxin S6c | -[2] |
Mechanism of Action and Signaling Pathways
The endothelial ET(B) receptor, upon activation by endothelin-1 (B181129) (ET-1), primarily signals through a G-protein coupled pathway to stimulate the production of nitric oxide (NO), a potent vasodilator. This signaling cascade is a critical target for ET(B) receptor antagonists.
Caption: Endothelial ET(B) receptor signaling pathway leading to nitric oxide production and points of antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ET(B) receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the ET(B) receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of BQ-788 and PD 142893 for the ET(B) receptor.
Materials:
-
Cultured endothelial cells expressing ET(B) receptors (e.g., human umbilical vein endothelial cells - HUVECs).
-
Membrane preparation from these cells.
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled antagonists: BQ-788 and PD 142893.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured endothelial cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of [¹²⁵I]-ET-1 at a fixed concentration (typically at or below its Kₑ).
-
50 µL of increasing concentrations of the unlabeled antagonist (BQ-788 or PD 142893) or vehicle (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Isolated Blood Vessel Functional Assay (Vasorelaxation)
This ex vivo assay assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced vasorelaxation in isolated arterial rings.
Objective: To determine the functional antagonist potency (pA₂) of BQ-788 and PD 142893 against ET(B) receptor-mediated vasorelaxation.
Materials:
-
Isolated arterial rings with intact endothelium (e.g., rat or rabbit aorta or mesenteric artery).
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Isometric force transducer and data acquisition system.
-
Vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to pre-contract the arterial rings.
-
ET(B) receptor agonist (e.g., sarafotoxin S6c or BQ-3020).
-
Antagonists: BQ-788 and PD 142893.
Procedure:
-
Tissue Preparation: Isolate arterial segments and cut them into rings (2-3 mm in length). Mount the rings in the organ baths containing PSS.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension, with periodic washing.
-
Viability Check: Test the viability of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction.
-
Antagonist Incubation: After washing, incubate the arterial rings with a specific concentration of the antagonist (BQ-788 or PD 142893) or vehicle for a predetermined period (e.g., 30-60 minutes).
-
Agonist Cumulative Concentration-Response Curve: Pre-contract the rings with a vasoconstrictor to a stable plateau. Then, cumulatively add increasing concentrations of the ET(B) receptor agonist and record the relaxation response.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA₂ value.
Experimental Workflow Diagram
Caption: Workflow for comparing ET(B) receptor antagonists.
Conclusion
This guide provides a comparative overview of BQ-788 and PD 142893 for endothelial ET(B) receptor antagonism. The data clearly demonstrates that BQ-788 is a potent and highly selective ET(B) receptor antagonist, making it an excellent tool for specifically investigating the roles of the ET(B) receptor subtype. In contrast, PD 142893 is a non-selective antagonist, blocking both ET(A) and ET(B) receptors with similar affinities. The choice between these two compounds will, therefore, depend on the specific research question. For studies aiming to isolate the effects of ET(B) receptor blockade, BQ-788 is the superior choice. For investigations where the combined blockade of both ET(A) and ET(B) receptors is desired, PD 142893 may be a suitable option. The provided experimental protocols offer a foundation for the in-house characterization and validation of these and other endothelin receptor antagonists.
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 142893, SB 209670, and BQ 788 selectively antagonize vascular endothelial versus vascular smooth muscle ET(B)-receptor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BQ-788 Sodium Salt: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical reagents. This document provides essential guidance on the proper disposal procedures for BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist used in research.
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), responsible disposal is crucial to maintain a safe laboratory environment and adhere to local regulations.[1] The primary recommendation for disposal is to act in accordance with prevailing country, federal, state, and local regulations.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Weight | 663.79 g/mol | Tocris Bioscience |
| Purity | ≥95% (HPLC) | Tocris Bioscience |
| IC₅₀ for ETB Receptor | 1.2 nM | MedchemExpress, Tocris Bioscience |
| Solubility in DMSO | ≥ 3.32 mg/mL (5 mM) | Tocris Bioscience |
| Storage Temperature | -20°C | Tocris Bioscience |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Handling Unused or Expired Product:
-
Solid Waste: Unused or expired this compound in its solid form should be treated as chemical waste. It should be collected in a designated, clearly labeled waste container.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or tubes that have come into direct contact with the solid chemical should also be disposed of in the designated solid chemical waste container.
3. Disposing of Solutions:
-
Aqueous Solutions: While this compound is not classified as hazardous for transport, it is not recommended to dispose of solutions containing this compound down the drain.[2] Collect all aqueous solutions containing this compound in a designated, labeled container for aqueous chemical waste.
-
Solvent-Based Solutions: Solutions of this compound dissolved in solvents (e.g., DMSO) must be collected in a designated, labeled container for solvent waste. Do not mix with aqueous waste.
4. Container Disposal:
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent (e.g., water or ethanol) three times. The rinsate should be collected and disposed of as chemical waste (aqueous or solvent, as appropriate).
-
Cleaned Containers: Once cleaned, the containers can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
5. Waste Segregation and Labeling:
-
Properly segregate waste into solid, aqueous, and solvent waste streams.
-
Clearly label all waste containers with the full chemical name ("this compound") and any other components of the waste mixture.
6. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BQ-788 Sodium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist.
When working with any chemical, a thorough understanding of its properties and associated safety protocols is crucial. This compound is a valuable tool in research, particularly in studies involving endothelin signaling pathways. Adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods will ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices. The chemical, physical, and toxicological properties of many research chemicals have not been fully investigated. Therefore, a cautious approach to handling is always recommended.
Recommended PPE for Handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or latex, are essential to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A standard laboratory coat should be worn to protect clothing and skin. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat. |
| Respiratory | Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If creating aerosols or handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer for guidance. |
Handling and Operational Plan
Proper handling of this compound is critical for both safety and experimental success. This substance is intended for research use only and should not be used for therapeutic or diagnostic purposes.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing: When weighing the solid compound, do so in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust particles.
-
Solution Preparation: this compound is soluble in solvents such as DMSO. When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing. It is recommended to prepare and use solutions on the same day if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, stored solutions should be equilibrated to room temperature, and it should be ensured that no precipitate has formed.[1]
-
Use in Experiments: When using this compound in experiments, handle solutions with care to avoid spills and splashes.
-
Spill Management: In the event of a spill, isolate the area. For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Product: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[3] Do not dispose of it down the drain.[4] Chemical wastes should be collected in appropriately labeled, sealed containers.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the waste product itself.[3] Conduct recycling or disposal in accordance with prevailing regulations.[3]
It is important to note that this substance is considered non-hazardous for transport.[3] However, this does not exempt it from proper waste disposal procedures. Always consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
